K-252d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXRIMLEOPQQP-DDWDLLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comparative Analysis of K-252a and K-252d: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth comparative analysis of two structurally related indolocarbazole alkaloids, K-252a and K-252d. Both compounds, derived from microbial fermentation, are known inhibitors of protein kinases, yet they exhibit distinct profiles in their biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical structures, mechanisms of action, and inhibitory activities against a panel of protein kinases. Quantitative data are presented in structured tables for ease of comparison. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are also provided to facilitate further research and application of these compounds.
Introduction
The K-252 series of compounds, isolated from the soil fungus Nocardiopsis sp., are staurosporine (B1682477) analogs that have garnered significant interest in cell biology and drug discovery due to their potent protein kinase inhibitory activities.[1][2] By competing with ATP for the binding site on kinases, these molecules can modulate a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis.[3] K-252a, the most extensively studied member of this family, is a broad-spectrum kinase inhibitor with potent activity against the Tropomyosin receptor kinase (Trk) family, Protein Kinase C (PKC), and Protein Kinase A (PKA), among others.[4][5] Its congener, this compound, is also a known PKC inhibitor, though less potent than K-252a.[1][2] This guide aims to delineate the key differences between these two compounds to aid researchers in their selection and application for specific experimental needs.
Chemical Structures
K-252a:
-
Chemical Formula: C₂₇H₂₁N₃O₅
-
Molecular Weight: 467.48 g/mol
-
Structure: The structure of K-252a features a furanose sugar moiety attached to the indolocarbazole core.
This compound:
-
Structural Relationship: this compound is structurally related to K-252a, with expected modifications on the sugar moiety which contribute to its altered biological activity.
Mechanism of Action
Both K-252a and this compound function as ATP-competitive inhibitors of protein kinases. Their planar indolocarbazole ring system intercalates into the ATP-binding pocket of the kinase domain. This binding prevents the transfer of the γ-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. The specific interactions between the inhibitor and the amino acid residues within the ATP-binding site determine the potency and selectivity of inhibition for different kinases.
Comparative Inhibitory Activity
The primary difference between K-252a and this compound lies in their potency and selectivity against various protein kinases. K-252a exhibits a broad inhibitory profile, while the currently available data for this compound is primarily focused on its effect on Protein Kinase C.
Quantitative Data on Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for K-252a and this compound against a selection of protein kinases. This data highlights the significantly higher potency of K-252a across a broader range of kinases compared to the reported activity of this compound.
| Kinase Target | K-252a IC₅₀ (nM) | This compound IC₅₀ (nM) | Reference(s) |
| Protein Kinase C (PKC) | 32.9 - 470 | 337 | [1][2][5][6] |
| TrkA | 3 | Not available | [4][7] |
| TrkB | Potent inhibitor | Not available | [4] |
| TrkC | Potent inhibitor | Not available | [4] |
| Protein Kinase A (PKA) | 140 | Not available | [5] |
| Ca²⁺/calmodulin-dependent kinase type II | 270 | Not available | [5] |
| Phosphorylase kinase | 1.7 | Not available | [5] |
Signaling Pathways
K-252a has been extensively used to probe the function of various signaling pathways. Due to its potent inhibition of Trk receptors, it is a widely used tool to study neurotrophin signaling. By blocking Trk activation, K-252a inhibits downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and differentiation. Given that this compound is also a staurosporine analog, it is plausible that it affects similar signaling cascades, albeit likely with different efficacy due to its lower potency.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare the activity of K-252a and this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of a purified kinase.
Materials:
-
Purified protein kinase (e.g., PKC, TrkA)
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
K-252a and this compound stock solutions (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of K-252a and this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase, its peptide substrate, and the diluted inhibitor or vehicle (DMSO).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cultured cells, which is an indicator of cell viability.[2][8][9]
Materials:
-
Cell line of interest (e.g., PC12, A549)
-
Complete cell culture medium
-
K-252a and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of K-252a and this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.
NGF-Induced Neurite Outgrowth Assay
This cell-based assay is used to evaluate the inhibitory effect of compounds on neurotrophin-induced neuronal differentiation.[10][11][12][13][14]
Materials:
-
PC12 cells
-
Cell culture medium (low serum)
-
Nerve Growth Factor (NGF)
-
K-252a and this compound stock solutions (in DMSO)
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Seed PC12 cells on collagen-coated plates.
-
Pre-treat the cells with various concentrations of K-252a, this compound, or vehicle control for 1-2 hours.
-
Stimulate the cells with a final concentration of NGF (e.g., 50 ng/mL).
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the length of the neurites or by counting the percentage of cells with neurites longer than the cell body diameter.
-
Determine the IC₅₀ value for the inhibition of neurite outgrowth.
Conclusion
K-252a and this compound are valuable chemical tools for studying protein kinase-mediated signaling pathways. K-252a is a potent, broad-spectrum kinase inhibitor with well-characterized effects on numerous kinases, making it a powerful tool for inhibiting multiple signaling cascades simultaneously. In contrast, the available data suggests that this compound is a less potent and potentially more selective inhibitor, with its primary characterized activity being against PKC. The choice between these two compounds will depend on the specific research question. For studies requiring potent and broad inhibition of Trk signaling and other kinase families, K-252a is the compound of choice. For investigations focused on the role of PKC, where a less potent inhibitor might be desirable to avoid off-target effects at higher concentrations, this compound could be considered, although further characterization of its selectivity is warranted. This guide provides the foundational information and experimental frameworks necessary for researchers to effectively utilize and further investigate the distinct biological activities of K-252a and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of MAP kinase kinase blocks the differentiation of PC-12 cells induced by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. | Semantic Scholar [semanticscholar.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Polyaromatic Aglycon Structure of K-252 Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-252 compounds are a family of microbial alkaloids, first isolated from Nocardiopsis sp., that have garnered significant attention in biomedical research due to their potent and diverse biological activities.[1] At the heart of these molecules lies a common polyaromatic aglycon, a rigid, planar indolocarbazole scaffold known as K-252c or staurosporinone.[2][3] This core structure is the foundation for their profound ability to inhibit a wide range of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[1] Understanding the intricacies of this aglycon structure is paramount for the rational design and development of novel, more selective kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview of the polyaromatic aglycon of K-252 compounds, their mechanism of action, and the experimental methodologies used in their study.
The Polyaromatic Aglycon Core: K-252c (Staurosporinone)
The fundamental polyaromatic structure of the K-252 family is the aglycon K-252c, also known as staurosporinone.[2][3] Its chemical structure is 6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one.[4] This indolocarbazole skeleton is a key pharmacophore responsible for the kinase inhibitory activity.[2] The planar nature of this fused ring system allows it to intercalate into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[5]
The broader family of K-252 compounds, including the well-studied K-252a, are glycosylated derivatives of this aglycon. The sugar moiety attached to the indolocarbazole core plays a crucial role in modulating the potency and selectivity of these compounds for different kinases.[1] For instance, the sugar in K-252a enhances its inhibitory activity against certain kinases compared to the naked aglycon.
Physicochemical and Biological Properties
The physicochemical properties of the K-252 compounds, largely influenced by the nature of the substituent on the aglycon, dictate their biological activity and cellular permeability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Key Biological Feature |
| K-252a | C₂₇H₂₁N₃O₅ | 467.47 | Soluble in DMSO and DMF; insoluble in water. | Potent, cell-permeable inhibitor of a broad range of kinases, including Trk, PKC, and PKA. |
| K-252b | C₂₆H₁₉N₃O₅ | 453.45 | Hydrophilic | Does not readily permeate the cell membrane. |
| K-252c (Staurosporinone) | C₂₀H₁₃N₃O | 311.34 | Soluble in DMSO and DMF; slightly soluble in ethanol. | The core aglycon with weaker but still significant kinase inhibitory activity.[2] |
| Staurosporine | C₂₈H₂₆N₄O₃ | 466.53 | Soluble in DMSO and DMF. | A potent but non-selective protein kinase inhibitor.[3] |
Mechanism of Action: Inhibition of Protein Kinases
The primary mechanism of action of K-252 compounds is the inhibition of protein kinases through competitive binding at the ATP pocket. The indolocarbazole core mimics the adenine (B156593) ring of ATP, allowing it to fit into the active site of these enzymes.
Kinase Inhibition Profile
The inhibitory potency of K-252 compounds varies across different kinases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for K-252a and its aglycon, K-252c, against several key protein kinases.
| Kinase | K-252a IC₅₀ (nM) | K-252c (Staurosporinone) IC₅₀ (µM) |
| Protein Kinase C (PKC) | 25 | 0.214 - 2.45[2][6] |
| Protein Kinase A (PKA) | 18 | >2.45 (approx. 10-fold less potent than for PKC)[2] |
| Tropomyosin receptor kinase A (TrkA) | 3 | Not widely reported |
| Ca²⁺/calmodulin-dependent kinase II (CaMKII) | 1.8 | Not widely reported |
| Phosphorylase Kinase | 1.7 | Not widely reported |
Signaling Pathway Modulation: The Trk Pathway
A primary and well-characterized target of K-252a is the family of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity, and are activated by neurotrophins such as Nerve Growth Factor (NGF). K-252a potently inhibits the autophosphorylation of Trk receptors upon neurotrophin binding, thereby blocking downstream signaling cascades.
Experimental Protocols
Synthesis of K-252c (Staurosporinone)
The total synthesis of K-252c can be achieved through various routes, often involving the construction of the indolocarbazole framework from simpler indole (B1671886) precursors. A common strategy involves the coupling of two indole molecules with a precursor to the lactam ring, followed by an oxidative electrocyclization to form the polyaromatic core.[7] A detailed, multi-step synthesis protocol is outlined by Fox et al. (2016), which utilizes a sequential C-H functionalization strategy.[7]
Purification: Purification of the synthesized K-252c is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure product.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a K-252 compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for other formats)
-
K-252 compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA, or scintillation fluid for radiometric assay)
Protocol:
-
Prepare serial dilutions of the K-252 compound in the kinase reaction buffer.
-
In a 96-well plate, add the protein kinase and its substrate to each well.
-
Add the diluted K-252 compound to the wells. Include a control with only DMSO.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, radiometric detection).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Western Blot for Phospho-Trk Inhibition
This protocol assesses the ability of K-252a to inhibit the phosphorylation of Trk receptors in a cellular context.
Materials:
-
Cell line expressing Trk receptors (e.g., PC12 cells)
-
Cell culture medium and supplements
-
Neurotrophin (e.g., NGF for TrkA)
-
K-252a
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of K-252a for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-Trk antibody as a loading control.
Cell Viability (MTT) Assay
This assay determines the effect of K-252 compounds on cell viability.
Materials:
-
Cells in culture
-
K-252 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the K-252 compound for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The polyaromatic aglycon of the K-252 family, staurosporinone, represents a privileged scaffold in kinase inhibitor discovery. Its rigid, planar structure provides a versatile platform for the development of potent and, with appropriate chemical modifications, selective inhibitors of protein kinases. A thorough understanding of its structure-activity relationships, coupled with robust experimental methodologies, is essential for advancing the therapeutic potential of this important class of natural products. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of kinase signaling and developing next-generation targeted therapies.
References
- 1. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. K-252C | C20H13N3O | CID 3815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
K-252d: A Technical Guide to its Role in Modulating Neurotrophin Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-252d, a member of the K-252 family of alkaloids isolated from Nocardiopsis bacteria, is a potent and cell-permeable protein kinase inhibitor.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action in the modulation of neurotrophin signal transduction. It details the specific inhibitory effects on Tropomyosin receptor kinase (Trk) family receptors, outlines the downstream signaling consequences, and provides comprehensive experimental protocols and quantitative data for researchers in neurobiology and drug development.
Introduction to Neurotrophin Signaling
Neurotrophins are a family of growth factors essential for the survival, differentiation, and synaptic plasticity of neurons in the central and peripheral nervous systems.[2][3] Members of this family, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), exert their effects primarily through binding to and activating the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[4]
Upon neurotrophin binding, Trk receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domain.[5] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream intracellular signaling pathways. The three major pathways activated by Trk receptors are:
-
The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.[2]
-
The PI3K/Akt (Phosphatidylinositol 3-Kinase/Protein Kinase B) Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[2][6]
-
The PLC-γ (Phospholipase C-gamma) Pathway: Leads to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium, influencing various cellular activities.[2]
The intricate regulation of these pathways is fundamental to neuronal health and function, and their dysregulation is implicated in various neurological and psychiatric disorders.
This compound: Mechanism of Action as a Trk Inhibitor
This compound, and its more extensively studied analogue K-252a, function as potent inhibitors of the Trk receptor family.[7][8] The primary mechanism of inhibition is through direct competition with ATP for the binding site on the kinase domain of the Trk receptor.[9] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group, thereby inhibiting the autophosphorylation of the receptor.[10] This lack of phosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively blocking the biological effects of neurotrophins.[10]
K-252a has demonstrated a notable selectivity for the Trk family of kinases when compared to other receptor tyrosine kinases, such as those for Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF).[7] This selectivity makes it a valuable tool for dissecting the specific roles of neurotrophin signaling in complex biological systems.
Quantitative Data: Inhibitory Profile of K-252a
The following table summarizes the reported 50% inhibitory concentrations (IC50) of K-252a against various protein kinases. This data highlights its high potency against the Trk family.
| Kinase Target | IC50 (nM) | Reference(s) |
| TrkA | 3 | [2][7][11] |
| TrkB | Data not explicitly found for this compound, but K-252a inhibits TrkB | [7][8] |
| TrkC | Data not explicitly found for this compound, but K-252a inhibits TrkC | [7][8] |
| Protein Kinase C (PKC) | 470 | [2][11] |
| Protein Kinase A (PKA) | 140 | [2][11] |
| Ca2+/calmodulin-dependent kinase type II | 270 | [11] |
| Phosphorylase Kinase | 1.7 | [2][11] |
Visualizing the Impact of this compound on Neurotrophin Signaling
The following diagrams, generated using the DOT language, illustrate the neurotrophin signaling pathway and the point of inhibition by this compound, as well as a typical experimental workflow for its study.
Key Experimental Protocols
The following are detailed methodologies for essential experiments used to characterize the effects of this compound on neurotrophin signaling.
Assessment of Trk Receptor Phosphorylation
This protocol details the use of immunoprecipitation and Western blotting to measure the phosphorylation state of Trk receptors following treatment with this compound and a neurotrophin.[3][12]
Materials:
-
Neuronal cell line (e.g., PC12 cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Neurotrophin (e.g., NGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G agarose (B213101) beads
-
Anti-pan-Trk antibody
-
Anti-phospho-tyrosine antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
Stimulate cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Incubate 1-2 mg of cell lysate with an anti-pan-Trk antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-tyrosine antibody.
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Trk as a loading control.
-
Neurite Outgrowth Assay
This protocol describes a method to quantify the effect of this compound on neurotrophin-induced neurite outgrowth in PC12 cells.[13][14]
Materials:
-
PC12 cells
-
96-well culture plates
-
Cell culture medium with reduced serum
-
This compound
-
NGF
-
High-content imaging system or microscope with a camera
-
Image analysis software
Procedure:
-
Cell Plating: Seed PC12 cells in 96-well plates at a low density (e.g., 2000 cells/well) in a medium containing 100 ng/mL NGF.
-
Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the cells for 48-96 hours to allow for neurite extension.
-
Imaging: Capture images of the cells in each well using a high-content imaging system or a microscope.
-
Analysis: Use image analysis software to quantify neurite length per cell. A common criterion for a positive score is a neurite at least three times the length of the cell body.
Cell Viability Assay
This protocol outlines the use of an MTT assay to assess the impact of this compound on cell viability in the presence of neurotrophins.
Materials:
-
Neuronal cells
-
96-well plates
-
This compound
-
Neurotrophin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and/or neurotrophins for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a powerful pharmacological tool for the study of neurotrophin signaling. Its potent and selective inhibition of Trk receptor tyrosine kinases allows for the precise dissection of the roles of NGF, BDNF, and NT-3 in neuronal function. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating neurotrophin pathways in various neurological disorders. The continued study of compounds like this compound will undoubtedly lead to a deeper understanding of the complex signaling networks that govern the life and death of neurons.
References
- 1. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K252a | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. | Semantic Scholar [semanticscholar.org]
- 8. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sartorius.com [sartorius.com]
- 14. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the K-252 Family of Compounds and Protein Kinase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Kinase C (PKC)
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to cellular signal transduction.[1] These enzymes are involved in a multitude of cellular processes, including cell growth and differentiation, receptor desensitization, and immune responses.[1] PKC isozymes are classified into three subfamilies based on their activation requirements:
-
Conventional (cPKC): Isoforms α, βI, βII, and γ, which require calcium (Ca²⁺), diacylglycerol (DAG), and phospholipids (B1166683) for activation.
-
Novel (nPKC): Isoforms δ, ε, η, and θ, which are DAG-dependent but calcium-independent.
-
Atypical (aPKC): Isoforms ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.[1]
Given their critical role in signaling, PKC isozymes are significant targets for drug discovery. The K-252 compounds, a group of indolocarbazole alkaloids isolated from Nocardiopsis species, represent a foundational class of potent protein kinase inhibitors.[2][3]
The Canonical PKC Signaling Pathway
PKC activation is a critical downstream event for many cell surface receptors. The process is typically initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of intracellular Ca²⁺, and together, Ca²⁺ and DAG recruit and activate conventional and novel PKC isoforms at the cell membrane.[4]
Mechanism of PKC Inhibition by K-252 Compounds
Foundational studies have revealed that K-252 compounds, including K-252a and K-252b, function as potent inhibitors of PKC. The primary mechanism of inhibition is competitive binding with respect to ATP.[2] These indolocarbazole alkaloids occupy the ATP-binding pocket within the catalytic domain of the kinase, thereby preventing the phosphorylation of substrate proteins. This ATP-competitive mechanism is shared among many kinase inhibitors of this structural class.
Quantitative Data on PKC Inhibition
The inhibitory potency of K-252 compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different inhibitors. The table below summarizes the reported Kᵢ values for K-252a and K-252b against PKC and cyclic nucleotide-dependent protein kinases.[2]
| Compound | Protein Kinase C (PKC) | cAMP-dependent Protein Kinase (PKA) | cGMP-dependent Protein Kinase (PKG) |
| K-252a | 25 nM | 18 nM | 20 nM |
| K-252b | 20 nM | 140 nM | 70 nM |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data presented as Kᵢ values (inhibitory constant). Data sourced from Kase et al., 1987.[2]
As shown, K-252a is a non-selective inhibitor of these three kinases, whereas K-252b shows a comparable potency for PKC but reduced activity against PKA and PKG, indicating a degree of selectivity.[2]
Experimental Protocols: In Vitro PKC Inhibition Assay
Determining the inhibitory activity of compounds like this compound requires a robust and reproducible in vitro kinase assay. Below is a generalized protocol synthesized from common methodologies, such as radioactive and ELISA-based assays.[5][6]
Objective: To measure the phosphotransferase activity of PKC in the presence of varying concentrations of an inhibitor to determine its IC₅₀ value.
Materials:
-
Purified, active Protein Kinase C enzyme.
-
PKC-specific peptide substrate (e.g., QKRPSQRSKYL).[5]
-
Kinase Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA).[7]
-
Lipid Activator Solution (containing phosphatidylserine (B164497) and diacylglycerol).[5]
-
ATP Solution (spiked with [γ-³²P]ATP for radioactive assays or unlabeled for ELISA).
-
Test Inhibitor (this compound) serially diluted in appropriate solvent (e.g., DMSO).
-
(For Radioactive Assay): P81 phosphocellulose paper, 0.75% phosphoric acid wash solution, scintillation counter.[5]
-
(For ELISA): Microplate pre-coated with substrate, phosphospecific primary antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, microplate reader.[6]
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a master mix containing the kinase assay buffer, lipid activator, PKC enzyme, and peptide substrate.
-
Assay Setup: To each well or tube, add the kinase master mix.
-
Inhibitor Addition: Add a small volume of the diluted this compound or vehicle control (DMSO) to the respective wells/tubes and briefly pre-incubate.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 10-30 minutes) during which the reaction is linear.[5]
-
Detection and Quantification:
-
For Radioactive Method: Stop the reaction by spotting an aliquot onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unreacted [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[5]
-
For ELISA Method: Stop the reaction and wash the wells. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody. Add TMB substrate and measure the colorimetric signal in a microplate reader.[6]
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The K-252 family of compounds, including the well-studied K-252a and K-252b, serve as pivotal research tools for investigating the roles of Protein Kinase C and other kinases in cellular signaling. Their ATP-competitive mechanism of action is a hallmark of this potent class of inhibitors. While foundational quantitative data for this compound's specific interaction with PKC is limited, the established methodologies and known properties of its chemical relatives provide a strong framework for its study and application. Further kinase selectivity profiling will be essential to fully characterize the inhibitory profile of this compound and its potential for use in targeted research and therapeutic development.
References
- 1. youtube.com [youtube.com]
- 2. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 7. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
Preliminary Investigation of K-252d in Neuronal Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252d, a member of the staurosporine (B1682477) family of alkaloids, has garnered significant interest in neurobiology research due to its potent and selective inhibition of protein kinases. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in neuronal cell lines, focusing on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds in the context of neurological disorders.
Mechanism of Action and Core Signaling Pathways
This compound primarily exerts its effects through the inhibition of Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, particularly TrkA, the high-affinity receptor for Nerve Growth Factor (NGF). By binding to the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of Trk receptors, thereby inhibiting the initiation of downstream signaling cascades crucial for neuronal survival, differentiation, and neurite outgrowth.
Two major signaling pathways are significantly impacted by this compound's inhibition of Trk signaling: the PI3K/Akt pathway and the Ras/MAPK pathway. Furthermore, this compound has been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a complex role in both neuronal apoptosis and differentiation.
TrkA Signaling Pathway Inhibition by this compound
Caption: Inhibition of NGF-induced TrkA signaling by this compound.
Modulation of the JNK Signaling Pathway by this compound
Caption: this compound can inhibit the pro-apoptotic JNK pathway.
Data Presentation: Quantitative Effects of this compound in Neuronal Cell Lines
The following tables summarize the quantitative data on the effects of K-252a, a close structural and functional analog of this compound, in commonly used neuronal cell lines. Due to the limited availability of specific quantitative data for this compound, data for K-252a is presented as a surrogate.
| Cell Line | Assay | Endpoint | K-252a Concentration | Result |
| PC12 | Neurite Outgrowth | Inhibition of NGF-induced neurite formation | 100 nM | Almost complete blockage of neurite generation.[1] |
| PC12 | Neurite Outgrowth | Inhibition of NGF-induced neurite formation | 200 nM | Prevention of neurite generation.[2] |
| PC12-ErbB4-GFP | Neurite Outgrowth | Potentiation of Nrg1-induced neurite outgrowth | 50 nM | Significant potentiation of neurite outgrowth.[3] |
| Kinase | Assay | IC50 Value |
| TrkA | Kinase Activity | ~3 nM |
| Protein Kinase C (PKC) | Kinase Activity | ~25 nM |
| Protein Kinase A (PKA) | Kinase Activity | ~18 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions and cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of neuronal cells, such as PC12 or SH-SY5Y.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Complete culture medium
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Neurite Outgrowth Assay (PC12 Cells)
This protocol describes a method to quantify the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
Caption: Workflow for the neurite outgrowth assay in PC12 cells.
Materials:
-
PC12 cell line
-
Collagen-coated culture plates
-
Culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound stock solution (in DMSO)
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed PC12 cells on collagen-coated plates at a low density.
-
After 24 hours, replace the medium with a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add NGF (typically 50-100 ng/mL) to induce neurite outgrowth.
-
Incubate for 48-72 hours.
-
Capture images of multiple fields for each condition using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.
Western Blot Analysis for Phosphorylated JNK
This protocol outlines the steps to detect changes in the phosphorylation of JNK in neuronal cells treated with this compound.
Caption: Western blot workflow for detecting phosphorylated JNK.
Materials:
-
Neuronal cell line
-
This compound stock solution
-
JNK activator (e.g., anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phosphorylated JNK (p-JNK)
-
Primary antibody against total JNK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture neuronal cells to 70-80% confluency.
-
Pre-treat cells with this compound for a specified time, followed by stimulation with a JNK activator if required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total JNK for normalization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Neuronal cell line
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound is a potent inhibitor of Trk tyrosine kinases, making it a valuable tool for investigating neurotrophin signaling in neuronal cell lines. Its ability to modulate key pathways involved in cell survival, differentiation, and apoptosis highlights its potential as a lead compound for the development of novel therapeutics for neurological disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted effects of this compound in various neuronal contexts. Further research is warranted to establish a more comprehensive quantitative profile of this compound's effects and to fully elucidate its therapeutic potential.
References
- 1. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
K-252d: A Potent Inhibitor of NGF-Induced Neurite Outgrowth in PC12 Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of K-252d, a potent protein kinase inhibitor, on Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, signal transduction, and pharmacology. It offers a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of key quantitative data, all aimed at facilitating further research and development in this area.
Introduction: The PC12 Cell Model and NGF-Induced Differentiation
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a well-established in vitro model system for studying neuronal differentiation.[1] Upon stimulation with Nerve Growth Factor (NGF), these cells cease proliferation and undergo a dramatic phenotypic change, extending neurites and acquiring characteristics of sympathetic neurons.[2] This process of neurite outgrowth is a critical aspect of neuronal development and regeneration, making the PC12 cell model invaluable for investigating the underlying molecular mechanisms and for screening potential therapeutic compounds.
NGF initiates this differentiation cascade by binding to its high-affinity receptor, the Tropomyosin receptor kinase A (TrkA).[3][4] This binding event triggers the autophosphorylation of specific tyrosine residues within the intracellular domain of TrkA, creating docking sites for various downstream signaling effectors.[4] The activation of these downstream pathways, primarily the Ras/ERK and PI3K/Akt signaling cascades, is essential for the cytoskeletal rearrangements and gene expression changes that drive neurite extension.[3][5]
This compound: A Selective Inhibitor of TrkA Kinase Activity
This compound, and its closely related analogue K-252a, are alkaloid-like compounds isolated from the culture broth of Nocardiopsis sp.[6][7] These molecules have been identified as potent inhibitors of protein kinases.[8] In the context of NGF signaling, K-252a and this compound exhibit a high degree of selectivity for the TrkA receptor tyrosine kinase.[9][10] By binding to the ATP-binding site of the TrkA kinase domain, this compound effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades.[10][11] This inhibitory action makes this compound a powerful tool for dissecting the specific roles of TrkA signaling in neuronal differentiation and a lead compound for the development of targeted therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effect of this compound (and the closely related K-252a) on NGF-induced responses in PC12 cells.
Table 1: Inhibition of NGF-Induced Neurite Outgrowth by K-252a
| K-252a Concentration | NGF Concentration | Cell Line | Observed Effect | Reference |
| 100 nM | 50 ng/ml | PC12h | Almost complete blockage of neurite generation. | [8] |
| 200 nM | Not specified | PC12 | Prevention of neurite generation. | [6][7] |
Table 2: Inhibition of NGF-Induced Protein Phosphorylation by K-252a
| K-252a Concentration | NGF Concentration | Phosphorylated Protein | Observed Effect | Reference |
| 100 nM | 50 ng/ml | Tyrosine hydroxylase, 35,000-D protein | Inhibition of increased phosphorylation. | [8] |
| 30 nM | 50 ng/ml | Nsp100 | Almost complete blockage of the NGF effect on phosphorylation. | [8] |
| 100 nM | Not specified | TrkA | Attenuated interaction with INSR and IRS-1, and reduced TrkA activation. | [11] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: NGF signaling pathway leading to neurite outgrowth and its inhibition by this compound.
Caption: General experimental workflow for studying this compound's effect on neurite outgrowth.
Detailed Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive guide for conducting experiments on the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
PC12 Cell Culture
-
Culture Medium: PC12 cells are typically cultured in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days. For adherent PC12 cells, use a trypsin-EDTA solution to detach the cells. For suspension cultures, gently pipette to break up cell clumps.
Neurite Outgrowth Assay
-
Plate Coating: Coat culture plates (e.g., 24-well or 96-well plates) with an appropriate substrate to promote cell adhesion. Common coating materials include Poly-L-lysine (0.01%) or Collagen Type I.[12][13] Incubate the plates with the coating solution overnight at room temperature or for at least 1 hour at 37°C, then wash with sterile water or PBS before seeding cells.
-
Cell Seeding: Seed PC12 cells at a low density (e.g., 1 x 10^4 cells/well in a 24-well plate) to allow for clear visualization of individual neurites.[12] Allow the cells to attach and recover for 24 hours before treatment.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 30 nM - 200 nM).[6][8] Pre-treat the cells with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO) for a specific duration (e.g., 30 minutes to 1 hour) before NGF stimulation.
-
NGF Stimulation: Prepare a working solution of NGF in the culture medium. Common concentrations range from 25 to 100 ng/mL.[12][14] After the pre-treatment period, add the NGF-containing medium to the wells.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours to allow for neurite outgrowth.[12] The optimal incubation time may vary depending on the specific experimental goals.
-
Cell Fixation and Staining:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]
-
Wash the cells again with PBS.
-
To visualize the neurites, cells can be stained with various markers. A common method is immunocytochemistry using an antibody against βIII-tubulin, a neuron-specific cytoskeletal protein.[12] Other stains like Coomassie blue or phase-contrast microscopy of live cells can also be used for visualization.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a microscope equipped with a camera.
-
Quantify neurite outgrowth using image analysis software. Common parameters to measure include:
-
The percentage of neurite-bearing cells (a cell is considered positive if it has at least one neurite longer than the diameter of the cell body).[12]
-
The average neurite length per cell.
-
The total neurite length per field of view.
-
The number of neurites per cell.
-
-
Western Blotting for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment with this compound and/or NGF for the desired time points (e.g., 0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[5]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., phospho-TrkA, total TrkA, phospho-ERK, total ERK, phospho-Akt, total Akt).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a valuable pharmacological tool for studying the intricacies of NGF/TrkA signaling in neuronal differentiation. Its potent and selective inhibitory action on TrkA kinase provides a clear mechanism for blocking NGF-induced neurite outgrowth in PC12 cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at further elucidating the roles of neurotrophic factor signaling in health and disease, and for the discovery of novel therapeutic agents targeting these pathways.
References
- 1. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic delineation of receptor tyrosine kinase subcircuits in PC12 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 6. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin stimulates the NGF-induced neurite outgrowth in cultured PC12 cells through binding with NGF and potentiating its receptor signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
The K-252a Alkaloid: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-252a is a naturally occurring alkaloid first isolated from the soil bacterium Nocardiopsis sp.[1][2][3][4] An analog of staurosporine, K-252a has garnered significant attention within the scientific community for its potent, albeit non-selective, inhibition of a wide range of protein kinases.[5] This technical guide provides an in-depth overview of the discovery, origin, and key biological activities of K-252a, with a focus on its mechanism of action as a protein kinase inhibitor. Detailed methodologies for its isolation and characterization are presented, alongside a comprehensive summary of its inhibitory constants against various kinases. Furthermore, this guide includes visualizations of key signaling pathways affected by K-252a and a general workflow for its production and purification.
Discovery and Origin
The K-252a alkaloid was first reported in 1986 by Kase and his colleagues. It was isolated from the culture broth of a soil microorganism, Nocardiopsis sp. K-252a. Subsequent studies have also identified its production by other actinomycetes, including Actinomadura and Streptomyces longisporoflavus. K-252a is structurally classified as an indolocarbazole alkaloid and is a well-known analog of staurosporine.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₁N₃O₅ |
| Molecular Weight | 467.48 g/mol |
| CAS Number | 99533-80-9 |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
K-252a is a potent, cell-permeable, and reversible inhibitor of a broad spectrum of protein kinases. Its mechanism of action involves competition with ATP for the binding site on the kinase domain. This broad-spectrum inhibitory activity has made K-252a a valuable research tool for studying various signal transduction pathways.
Inhibition of Protein Kinases
K-252a exhibits inhibitory activity against both serine/threonine and tyrosine kinases. The table below summarizes the reported inhibitory constants (IC₅₀ and Kᵢ) for a range of kinases.
| Kinase | IC₅₀ / Kᵢ | Reference |
| Protein Kinase C (PKC) | 32.9 nM (IC₅₀) | |
| Myosin Light Chain Kinase (MLCK) | 20 nM (Kᵢ) | |
| Ca²⁺/calmodulin-stimulated phosphodiesterases | 1.3 - 2.9 μM (IC₅₀) | |
| Phosphorylase Kinase | 1.7 nM (IC₅₀) | |
| Protein Kinase A (PKA) | 140 nM (IC₅₀) | |
| Ca²⁺/Calmodulin-Dependent Kinase Type II | 270 nM (IC₅₀) | |
| Tropomyosin receptor kinase (Trk) A | 3 nM (IC₅₀) |
Inhibition of the NGF-TrkA Signaling Pathway
One of the most well-characterized effects of K-252a is its potent inhibition of the Nerve Growth Factor (NGF) signaling pathway. NGF exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a downstream signaling cascade that is crucial for neuronal survival and differentiation. K-252a directly inhibits the tyrosine kinase activity of the TrkA receptor, thereby blocking all downstream signaling events.
Figure 1: Inhibition of the NGF-TrkA signaling pathway by K-252a.
Experimental Protocols
Fermentation and Isolation of K-252a
The following is a generalized protocol for the fermentation of Nocardiopsis sp. and the subsequent isolation of K-252a, based on published procedures.
Figure 2: General workflow for the fermentation and isolation of K-252a.
Protocol Outline:
-
Fermentation: Nocardiopsis sp. is cultured in a suitable liquid medium under aerobic conditions. The fermentation is typically carried out for several days to allow for sufficient production of K-252a.
-
Extraction: The mycelia are separated from the culture broth by centrifugation or filtration. The mycelial cake is then extracted with an organic solvent such as acetone (B3395972) or methanol (B129727) to solubilize the K-252a.
-
Purification: The crude extract is subjected to a series of chromatographic steps to purify the K-252a. This may include silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified K-252a is crystallized from a suitable solvent system to obtain the final product.
Characterization of K-252a
The structure and purity of the isolated K-252a are confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the molecule, confirming the indolocarbazole core structure and the presence of the sugar-like moiety.
Conclusion
K-252a remains a significant molecule in the field of signal transduction research and drug discovery. Its discovery from a microbial source highlights the importance of natural products as a source of novel bioactive compounds. While its lack of selectivity has limited its therapeutic applications, K-252a continues to be an invaluable tool for dissecting the intricate roles of protein kinases in cellular processes. Further research into the synthesis of more selective analogs of K-252a may yet yield promising therapeutic candidates for a variety of diseases.
References
Unraveling the ATP-Competitive Inhibition Mechanism of K-252d: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of K-252d, a member of the K-252 family of indolocarbazole alkaloids. While specific quantitative kinase profiling data for this compound is limited in publicly available literature, this guide will leverage the extensive research conducted on its close and well-characterized analog, K-252a, to elucidate the core mechanism of action. K-252a is a potent, cell-permeable inhibitor of a variety of protein kinases, with a particularly strong inhibitory effect on the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2] The structural similarity between this compound and K-252a suggests a comparable mechanism of action, primarily through competition with ATP for the kinase active site.
Executive Summary
K-252 compounds are recognized as potent inhibitors of a range of protein kinases, functioning by directly competing with ATP for its binding pocket in the kinase domain.[3][4] This guide focuses on the mechanism of this compound, using data from its well-studied analog K-252a as a primary reference. K-252a exhibits potent inhibition of several serine/threonine and tyrosine kinases, most notably the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC).[2] This inhibition of Trk signaling underlies the observed effects of K-252a on neuronal differentiation and survival.[1][5] The ATP-competitive nature of this inhibition has been confirmed through kinetic studies.[6] This document will detail the quantitative inhibition data for K-252a, provide comprehensive experimental protocols for assessing kinase inhibition, and visualize the key signaling pathways affected.
Quantitative Inhibition Profile of K-252a
The following tables summarize the inhibitory activity of K-252a against a panel of protein kinases. This data is essential for understanding the compound's potency and selectivity.
Table 1: IC50 Values of K-252a against Various Protein Kinases
| Kinase Target | IC50 (nM) | Notes |
| Tyrosine Kinases | ||
| TrkA (Nerve Growth Factor Receptor) | 3 | Potent inhibition of the NGF receptor's tyrosine kinase activity.[2] |
| TrkB, TrkC | Potent | K-252a also effectively inhibits other members of the Trk family.[2] |
| Epidermal Growth Factor Receptor (EGFR) | >1000 | Demonstrates selectivity for the Trk family over other receptor tyrosine kinases like EGFR and PDGF receptor.[2] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >1000 | Shows no significant inhibition at micromolar concentrations.[2] |
| v-src, v-fms | >1000 | Ineffective against these non-receptor tyrosine kinases at high concentrations.[2] |
| Serine/Threonine Kinases | ||
| Protein Kinase C (PKC) | 32.9 | A non-selective protein kinase inhibitor.[7][8] |
| Protein Kinase A (PKA) | 140 | Inhibits cyclic nucleotide-dependent protein kinases.[9] |
| Ca2+/calmodulin-dependent kinase type II | 270 | Moderate inhibition.[9] |
| Myosin Light-Chain Kinase (MLCK) | 20 (Ki) | Ki value reported.[7][8] |
| Phosphorylase Kinase | 1.7 | Potent inhibition.[9] |
Table 2: Ki Values of K-252a for Key Kinases
| Kinase Target | Ki (nM) | Inhibition Type |
| Protein Kinase C (PKC) | 20 | Competitive with ATP |
| cAMP-dependent protein kinase | 18-25 | Competitive with ATP |
| cGMP-dependent protein kinase | 18-25 | Competitive with ATP |
| Myosin Light-Chain Kinase (MLCK) | 20 | Competitive with ATP[7][8] |
Disclaimer: The quantitative data presented above is for K-252a, a close structural analog of this compound. While a similar inhibition profile is anticipated for this compound, direct experimental verification is required.
ATP-Competitive Inhibition Mechanism
The primary mechanism by which this compound and its analogs inhibit kinase activity is through direct competition with adenosine (B11128) triphosphate (ATP) for the enzyme's active site. Protein kinases share a conserved ATP-binding pocket, and K-252 compounds possess a chemical structure that allows them to occupy this site, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins.[3][4]
Kinetic studies performed on K-252a have demonstrated that its inhibition of TrkA is competitive with respect to ATP.[6] This means that the inhibitor and ATP cannot bind to the enzyme simultaneously. The degree of inhibition is dependent on the relative concentrations of the inhibitor and ATP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Poly-(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the appropriate Trk enzyme solution. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of the substrate and ATP should ideally be at their respective Km values to accurately determine IC50.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Inhibition of Neurotrophin Signaling
This protocol uses Western blotting to assess the ability of this compound to inhibit the phosphorylation of Trk receptors and downstream signaling proteins in a cellular context.
Materials:
-
PC12 cells (or other suitable cell line expressing Trk receptors)
-
Nerve Growth Factor (NGF)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the NGF-stimulated control to determine the inhibitory effect.
Inhibition of Neurotrophin Signaling Pathways
This compound, by inhibiting Trk receptor tyrosine kinases, blocks the initiation of several critical downstream signaling cascades that are crucial for neuronal survival, differentiation, and plasticity. The binding of neurotrophins (like NGF to TrkA) leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins and initiating signaling through pathways such as the Ras/MAPK and PI3K/Akt pathways.
By blocking the ATP-binding site of the Trk receptor, this compound prevents the initial autophosphorylation event, thereby inhibiting the activation of both the Ras/MAPK pathway, which is primarily associated with neurite outgrowth and differentiation, and the PI3K/Akt pathway, a key regulator of cell survival.
Conclusion
This compound is a potent ATP-competitive kinase inhibitor. Based on extensive data from its close analog K-252a, this compound is predicted to be a strong inhibitor of the Trk family of receptor tyrosine kinases, thereby blocking neurotrophin-mediated signaling pathways crucial for neuronal function. The provided experimental protocols offer a framework for the detailed characterization of this compound's inhibitory activity and its cellular effects. Further research focusing on generating a comprehensive kinase selectivity profile specifically for this compound will be invaluable for its development as a research tool or therapeutic agent.
References
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Trk neurotrophin receptors in the absence of neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K‐252 Compounds: Modulators of Neurotrophin Signal Transduction | Scilit [scilit.com]
Methodological & Application
Protocol for Inhibition of TrkA Phosphorylation using K-252d
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. It is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that regulate neuronal differentiation, survival, and synaptic plasticity. Dysregulation of the NGF-TrkA signaling pathway has been implicated in various neurological disorders and cancer. K-252d is an indolocarbazole alkaloid that acts as a potent inhibitor of protein kinases, including TrkA. This document provides a detailed protocol for using this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context, a key step in studying the effects of this pathway. The protocol is based on established methodologies for the related and well-characterized TrkA inhibitor, K-252a, and is applicable to cell lines commonly used in neurobiology research, such as PC12 cells.
Data Presentation
| Parameter | Value | Cell Line / System | Reference |
| IC50 for TrkA Kinase Activity | ~3 nM | In vitro kinase assay | [1] |
| Mechanism of Action | ATP-competitive | In vitro kinase assay | [2] |
| Effective Concentration in Cells | 10 - 100 nM | PC12 cells | [3] |
| Pre-incubation Time | 30 - 60 minutes | PC12 cells | Inferred from standard kinase inhibitor protocols |
| NGF Stimulation Concentration | 50 - 100 ng/mL | PC12 cells | [4] |
| NGF Stimulation Time | 5 - 15 minutes | PC12 cells | [5] |
Experimental Protocols
This protocol outlines the steps to assess the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in PC12 cells using Western blotting.
Materials:
-
PC12 cell line
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Serum-free culture medium
-
Nerve Growth Factor (NGF)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490 or Tyr674/675), anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells once with PBS.
-
Replace with serum-free medium and incubate for at least 4 hours to reduce basal levels of receptor phosphorylation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., a range of 10 nM to 1 µM is a good starting point for a dose-response experiment). A vehicle control (DMSO alone) must be included.
-
Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
NGF Stimulation:
-
Prepare a stock solution of NGF in sterile PBS or water.
-
Add NGF directly to the medium of each well to a final concentration of 50-100 ng/mL. Do not add NGF to a negative control well to assess basal phosphorylation.
-
Incubate for 5-15 minutes at 37°C. The optimal stimulation time may need to be determined empirically.
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA.
-
Mandatory Visualization
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound inhibition of TrkA phosphorylation.
References
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Stable K-252d Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252d is a member of the staurosporine (B1682477) family of alkaloids, known for its potent inhibitory effects on a variety of protein kinases. Its ability to modulate critical signaling pathways makes it a valuable tool in cellular biology research and a potential candidate for drug development. Accurate and reproducible experimental results hinge on the proper preparation and storage of a stable stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing properties for this class of compounds.
This document provides a detailed protocol for the preparation, storage, and handling of a stable this compound stock solution in DMSO. Adherence to these guidelines will help ensure the integrity and activity of the compound throughout its use in various experimental applications.
Materials and Equipment
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber, polypropylene (B1209903) or glass vials with screw caps
-
Sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment:
-
Analytical balance (sensitivity ± 0.01 mg)
-
Vortex mixer
-
Calibrated micropipettes
-
Optional: Sonicator (water bath)
Quantitative Data Summary
For the preparation of a this compound stock solution, it is essential to know its molecular weight and solubility in DMSO. While specific data for this compound can be limited, data from its close and well-studied analog, K-252a, is often used as a reliable reference due to their structural similarity.
| Parameter | Value (for K-252a) | Reference |
| Molecular Weight | 467.48 g/mol | [1][2][3] |
| Solubility in DMSO | 11.69 mg/mL | [1] |
| Molar Solubility in DMSO | 25 mM |
Note: It is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for the specific batch of this compound for the most accurate molecular weight.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.
4.1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated based on its molecular weight (MW ≈ 467.48 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 467.48 g/mol / 1000 = 4.67 mg
-
4.2. Step-by-Step Procedure:
-
Safety First: Don appropriate PPE, including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. To minimize static, use an anti-static weighing dish. For the example above, weigh 4.67 mg of this compound.
-
Transfer to Vial: Transfer the weighed this compound powder into a sterile, amber vial. Amber vials are crucial to protect the light-sensitive compound from degradation.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Troubleshooting: If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication (in a water bath sonicator) can aid dissolution. Avoid excessive heating.
-
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
Storage and Stability
Proper storage is critical to maintain the stability and biological activity of the this compound stock solution.
| Condition | Recommendation |
| Storage Temperature | Aliquot and store at -20°C or -80°C for long-term storage. |
| Light Exposure | Protect from light by using amber vials and storing in the dark. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Prepare single-use aliquots. |
| Moisture | Use anhydrous DMSO and tightly sealed vials to prevent moisture absorption. |
A stock solution stored under these conditions is expected to be stable for several months. However, it is good practice to visually inspect the solution for any signs of precipitation before each use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.
Signaling Pathway Inhibition by this compound
This compound and its analogs are known to be broad-spectrum protein kinase inhibitors. A primary mechanism of action is the inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors (TrkA, TrkB, and TrkC). This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., Nerve Growth Factor - NGF), thereby blocking downstream signaling cascades that are crucial for neuronal survival, differentiation, and plasticity.
Caption: this compound inhibits neurotrophin signaling by blocking Trk receptor activation.
Experimental Workflow for Preparing and Using this compound Stock Solution
The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.
Caption: Workflow for this compound stock preparation and use in experiments.
References
Application Notes: Utilizing K-252d in Primary Neuron Cultures for Neurotoxicity Studies
Introduction
K-252d is a member of the K-252 family of alkaloids, which are known inhibitors of various protein kinases. Its analogue, K-252a, is a well-characterized inhibitor of the Trk family of neurotrophin receptors' tyrosine kinase activity and other serine/threonine kinases.[1] These compounds are valuable pharmacological tools for dissecting the signaling pathways that govern neuronal survival, differentiation, and apoptosis. In the context of neurotoxicity, this compound can be employed to investigate the role of specific kinase-dependent pathways in neuronal cell death induced by various stressors. For instance, the related compound K-252a has been shown to provide neuroprotection in ischemic injury models by inhibiting the MLK3/MKK7/JNK3 signaling pathway, which is critically involved in delayed neuronal cell death.[2]
These application notes provide detailed protocols for using this compound in primary neuronal cultures to assess its potential modulatory effects on neurotoxicity. The protocols cover primary neuron culture, induction of neurotoxicity, and subsequent quantification of cell viability and apoptosis using established assays.
Key Signaling Pathways
K-252a, a related compound, is known to inhibit the c-Jun N-terminal protein kinase (JNK) pathway, which plays a role in delayed neuronal cell death following cerebral ischemia.[2] This pathway involves a cascade of kinases, including mixed lineage kinase (MLK)3 and mitogen-activated protein kinase kinase (MKK)7, culminating in the activation of JNK3.[2] Activated JNK can phosphorylate substrates like c-Jun and Bcl-2 and lead to the activation of executioner caspases, such as caspase-3, driving the cell towards apoptosis.[2] By inhibiting an upstream kinase in this cascade, K-252 compounds can block these downstream apoptotic events.
Experimental Design and Workflow
A typical neurotoxicity experiment involves culturing primary neurons, exposing them to a neurotoxic agent in the presence or absence of this compound, and then assessing the outcomes using various cell health assays. Controls are critical and should include untreated cells (negative control), cells treated with the neurotoxin alone (positive control), and cells treated with this compound alone to test for any intrinsic toxicity of the compound.
Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 16-18 (E16-18) Sprague Dawley rat embryos.
Materials:
-
Timed-pregnant Sprague Dawley rat (E16-18)
-
Neurobasal Medium supplemented with B27, Penicillin-Streptomycin, and Glutamax
-
Poly-D-lysine coated culture plates or coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile surgical instruments
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care guidelines and sterilize the abdomen with 70% ethanol.
-
Surgically remove the uterine horn and transfer it to a sterile petri dish containing ice-cold HBSS.
-
Isolate the embryos from the amniotic sacs.
-
Under a dissecting microscope, carefully dissect the cerebral cortices from each embryo brain.
-
Pool the cortices in a fresh tube of ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin by adding an equal volume of media containing 10% FBS. Add a small amount of DNase I to reduce clumping.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a density of 1-2 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Perform half-media changes every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Neurotoxicity Induction and this compound Treatment
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., L-glutamic acid, staurosporine, or Aβ oligomers)
-
Vehicle control (DMSO)
Procedure:
-
Prepare working solutions of this compound in pre-warmed culture medium. A typical concentration range to test might be 10-500 nM.
-
Prepare a working solution of the chosen neurotoxin. For example, glutamate (B1630785) can be used at concentrations from 5 to 500 µM to induce excitotoxicity.
-
Pre-treatment: Remove half of the medium from the wells and replace it with medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Neurotoxic Insult: Add the neurotoxin to the wells at its final desired concentration.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24 hours).
Protocol 3: Assessment of Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT stock solution to each well of a 96-well plate (containing 100 µL of medium). This results in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 4: Assessment of Cytotoxicity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. Loss of membrane integrity results in the leakage of this stable cytosolic enzyme.
Materials:
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Lysis buffer (often 10X, provided in kits)
-
Stop solution (often provided in kits)
-
Microplate reader
Procedure:
-
After treatment, centrifuge the plate at 200-600 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Maximum LDH Release Control: In separate wells from the untreated control group, add 10 µL of 10X Lysis Buffer. Incubate for 45 minutes at 37°C to completely lyse the cells. Collect the supernatant as above.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
Protocol 5: Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The TdT enzyme adds labeled dUTPs to the 3'-hydroxyl ends of cleaved DNA fragments.
Materials:
-
Commercially available TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS and incubate with permeabilization solution for 5-15 minutes on ice. This step is critical to allow the TdT enzyme to access the nucleus.
-
Labeling: Wash with PBS. Add the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Stopping Reaction: Wash the cells thoroughly with PBS to stop the reaction.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI or Hoechst to visualize all cell nuclei.
-
Imaging: Mount coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will show bright fluorescence.
-
Data Analysis: Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of nuclei (DAPI/Hoechst stained) in several random fields of view.
Protocol 6: Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric reporter.
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
After treatment, collect both adherent and floating cells. Pellet the cells by centrifugation (600 x g, 5 min).
-
Wash the cell pellet with ice-cold PBS.
-
Lysis: Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (16,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with assay buffer.
-
Reaction: Add the caspase-3 substrate to each well to start the reaction.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for pNA, at 405 nm) or fluorescence according to the kit's instructions.
-
Data Analysis: Compare the absorbance/fluorescence of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation
Quantitative results from the assays should be presented clearly to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Neurotoxin-Induced Changes in Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | % Viability vs. Control |
| Control (Vehicle) | - | 1.25 ± 0.08 | 100% |
| Neurotoxin | 100 µM | 0.55 ± 0.05 | 44% |
| This compound | 200 nM | 1.22 ± 0.09 | 97.6% |
| Neurotoxin + this compound | 100 µM + 200 nM | 0.98 ± 0.07 | 78.4% |
Table 2: Effect of this compound on Neurotoxin-Induced Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Spontaneous Release | - | 0.21 ± 0.02 | 0% |
| Maximum Release | - | 1.85 ± 0.11 | 100% |
| Neurotoxin | 100 µM | 1.15 ± 0.09 | 57.7% |
| This compound | 200 nM | 0.24 ± 0.03 | 1.8% |
| Neurotoxin + this compound | 100 µM + 200 nM | 0.58 ± 0.06 | 22.7% |
Table 3: Effect of this compound on Neurotoxin-Induced Apoptosis (TUNEL & Caspase-3 Assays)
| Treatment Group | % TUNEL-Positive Cells ± SD | Caspase-3 Activity (Fold Change vs. Control) ± SD |
| Control (Vehicle) | 2.1 ± 0.5% | 1.0 ± 0.1 |
| Neurotoxin | 45.8 ± 3.2% | 5.8 ± 0.4 |
| This compound | 2.5 ± 0.7% | 1.1 ± 0.2 |
| Neurotoxin + this compound | 15.3 ± 2.1% | 2.3 ± 0.3 |
References
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for a Neurite Outgrowth Assay with K-252a
Introduction
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental event in the formation of neural circuits. The study of this process is crucial for understanding neural development, regeneration, and various neurodegenerative diseases. Neurotrophins, such as Nerve Growth Factor (NGF), play a critical role in promoting neuronal survival and differentiation, including the induction of neurite extension. The NGF signaling cascade is initiated by its binding to the Tropomyosin receptor kinase A (TrkA), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways that culminate in neurite formation.
K-252a is a potent and selective inhibitor of a variety of protein kinases, including the Trk family of neurotrophin receptors.[1][2][3] Its ability to block NGF-induced neurite outgrowth in cell lines like PC12 pheochromocytoma cells makes it an invaluable tool for dissecting the molecular mechanisms of neuronal differentiation.[1][4][5] By inhibiting TrkA phosphorylation, K-252a effectively halts the downstream signaling required for the cytoskeletal rearrangements and gene expression changes that drive neurite extension.[1][5] In some cellular contexts, such as human neuroblastoma SH-SY5Y cells, K-252a has been observed to induce neurite outgrowth, suggesting its effects can be cell-type specific.[6]
This document provides a detailed protocol for performing a neurite outgrowth inhibition assay using K-252a in PC12 cells, a well-established model for studying NGF-mediated neuronal differentiation. It includes procedures for cell culture, treatment with NGF and K-252a, and methods for quantifying neurite outgrowth.
Signaling Pathway of NGF-Induced Neurite Outgrowth and Inhibition by K-252a
The binding of Nerve Growth Factor (NGF) to its receptor, TrkA, triggers the autophosphorylation of the receptor's kinase domain. This activation initiates multiple downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are essential for promoting the transcription of genes and the cytoskeletal reorganization required for neurite outgrowth. K-252a acts as a potent inhibitor at the apex of this cascade by preventing the ATP-dependent autophosphorylation of the TrkA receptor, thereby blocking all subsequent downstream signaling and inhibiting neurite formation.
Caption: NGF signaling pathway and K-252a inhibition.
Experimental Protocol
This protocol describes the inhibition of NGF-induced neurite outgrowth in PC12 cells using K-252a.
Materials
-
PC12 Cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF) (50 ng/mL stock)
-
K-252a (100 µM stock in DMSO)
-
Poly-L-lysine
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
6-well or 24-well tissue culture plates
-
Glass coverslips (optional, for high-resolution imaging)
Methods
1. Cell Culture and Plating a. Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. b. Coat the wells of a tissue culture plate (and coverslips, if used) with poly-L-lysine to promote cell adhesion. c. Seed PC12 cells at a density that allows for individual cells and their processes to be visualized after the treatment period (e.g., 5 x 10^4 cells/well for a 24-well plate). d. Allow cells to adhere for 24 hours before treatment.
2. Treatment with K-252a and NGF a. Prepare a low-serum medium (e.g., DMEM with 1% HS) for the experiment. b. Prepare working solutions of K-252a and NGF in the low-serum medium. c. Pre-treat the cells with K-252a at the desired final concentration (e.g., 100-200 nM) for 1-2 hours.[1][2][4] Include a vehicle control (DMSO) for comparison. d. After pre-treatment, add NGF to a final concentration of 50 ng/mL to the wells, except for the negative control wells.[1][5] e. The experimental groups should include:
- Negative Control (low-serum medium + vehicle)
- NGF alone (50 ng/mL)
- NGF + K-252a (e.g., 100 nM)
- K-252a alone f. Incubate the cells for 48-72 hours to allow for neurite outgrowth.
3. Immunofluorescence Staining and Imaging a. After incubation, gently wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15-20 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour. f. Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C. g. Wash three times with PBS. h. Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS. j. Mount coverslips onto slides with mounting medium, or if imaging directly in the plate, add PBS to the wells. k. Acquire images using a fluorescence microscope.
4. Quantification and Data Analysis a. A common method for quantification is to measure the length of the longest neurite for each cell or the total neurite length per cell. b. A cell is considered differentiated or "neurite-bearing" if it possesses at least one neurite that is longer than the diameter of the cell body. c. Count the percentage of neurite-bearing cells in multiple random fields of view for each condition. d. Automated image analysis software (e.g., ImageJ with the NeuronJ plugin) can be used for more detailed and unbiased quantification of neurite length and branching. e. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Experimental Workflow Diagram
The following diagram outlines the key steps of the neurite outgrowth assay.
Caption: Experimental workflow for the neurite outgrowth assay.
Data Presentation
The inhibitory effect of K-252a on NGF-induced neurite outgrowth is dose-dependent. The following table summarizes representative quantitative data.
| Treatment Group | K-252a Concentration (nM) | NGF (50 ng/mL) | Mean Neurite Length per Cell (µm) ± SEM | Percentage of Differentiated Cells (%) |
| Control | 0 | - | 5.2 ± 0.8 | < 5 |
| NGF Alone | 0 | + | 85.6 ± 7.3 | ~ 70 |
| NGF + K-252a | 30 | + | 42.1 ± 5.1 | ~ 35 |
| NGF + K-252a | 100 | + | 10.3 ± 1.5 | < 10 |
| NGF + K-252a | 200 | + | 6.1 ± 0.9 | < 5 |
Note: The data presented in this table are representative and synthesized from typical results reported in the literature.[1][2][5] Actual results may vary depending on specific experimental conditions.
Conclusion
The protocol detailed in this application note provides a robust framework for investigating the mechanisms of neurite outgrowth using K-252a as a selective inhibitor of NGF signaling. This assay is a valuable tool for screening compounds that may modulate neuronal differentiation and for fundamental research in neurobiology. The use of PC12 cells offers a reliable and well-characterized model system, and the methods described for quantification allow for rigorous analysis of experimental outcomes. Researchers can adapt this protocol to investigate other signaling pathways or to screen for novel therapeutic agents aimed at promoting neuronal regeneration or treating neurodevelopmental disorders.
References
- 1. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor- induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-252a induces tyrosine phosphorylation of the focal adhesion kinase and neurite outgrowth in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: K-252d Treatment of PC12 Cells for Neuronal Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rat pheochromocytoma (PC12) cell line is a well-established and widely utilized in vitro model system for studying neuronal differentiation.[1] When treated with Nerve Growth Factor (NGF), PC12 cells cease proliferation and undergo a dramatic phenotypic change, extending neurites and acquiring characteristics of sympathetic neurons.[2] This process involves the activation of specific signaling pathways, making PC12 cells an excellent tool for dissecting the molecular mechanisms of neurogenesis and for screening potential therapeutic compounds.
K-252d is a member of the K-252 family of alkaloids, which are known to be potent protein kinase inhibitors. Its close analog, K-252a, is a well-characterized inhibitor of the Trk family of neurotrophin receptors, including the NGF receptor TrkA.[3] By inhibiting TrkA autophosphorylation, K-252a effectively blocks NGF-induced neuronal differentiation in PC12 cells.[3] Interestingly, K-252a has also been shown to potentiate neurite outgrowth induced by other growth factors such as Epidermal Growth Factor (EGF), suggesting a complex interaction with various signaling cascades.[4]
These application notes provide detailed protocols for utilizing this compound to study neuronal differentiation in PC12 cells. The protocols cover cell culture, induction of differentiation, this compound treatment, and methods for assessing the cellular response. The information provided will enable researchers to investigate the effects of this compound on signaling pathways and to explore its potential as a modulator of neuronal development.
Materials and Reagents
-
PC12 Cells (e.g., ATCC CRL-1721)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin Solution
-
Nerve Growth Factor (NGF)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Collagen Type I, Rat Tail
-
Poly-D-Lysine (PDL)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: Anti-βIII-tubulin, Anti-Neurofilament Light Chain (NF-L), Anti-phospho-TrkA, Anti-TrkA, Anti-phospho-ERK1/2, Anti-ERK1/2
-
Secondary antibodies: Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well black, clear-bottom tissue culture plates
-
Tissue culture flasks and dishes
-
Inverted microscope with phase-contrast and fluorescence optics
-
Image analysis software
Experimental Protocols
Protocol 1: PC12 Cell Culture and Maintenance
-
Coating Culture Vessels: To promote adherence, coat tissue culture flasks or plates with either collagen Type I (50 µg/mL in 0.02 N acetic acid) or Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C. Rinse twice with sterile PBS before use.
-
Thawing and Plating: Rapidly thaw a cryovial of PC12 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and plate onto the coated culture vessel. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and re-plate at a 1:3 to 1:6 split ratio.
Protocol 2: Induction of Neuronal Differentiation with NGF
-
Cell Plating: Plate PC12 cells on coated plates at a low density (e.g., 1 x 10^4 cells/cm²) to allow for neurite extension.
-
NGF Treatment: After 24 hours, replace the complete growth medium with differentiation medium (RPMI-1640 with 1% Horse Serum and 1% Penicillin-Streptomycin) containing the desired concentration of NGF (typically 50-100 ng/mL).
-
Incubation: Culture the cells for 3-7 days to allow for robust differentiation. Change the differentiation medium every 2-3 days.
Protocol 3: this compound Treatment to Modulate Neuronal Differentiation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Dose-Response Experiment: To determine the optimal concentration of this compound, perform a dose-response experiment. Plate PC12 cells as described in Protocol 2.
-
Treatment: After 24 hours, replace the medium with differentiation medium containing NGF (50-100 ng/mL) and varying concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (NGF alone).
-
Incubation and Analysis: Incubate the cells for 48-72 hours. Assess neuronal differentiation using the methods described in Protocol 4.
Protocol 4: Assessment of Neuronal Differentiation
A. Morphological Analysis of Neurite Outgrowth
-
Image Acquisition: Capture phase-contrast images of multiple random fields for each treatment condition using an inverted microscope.
-
Quantification: Using image analysis software (e.g., ImageJ), quantify the following:
-
Percentage of Differentiated Cells: A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Average Neurite Length: Trace the length of the longest neurite for each differentiated cell.
-
B. Immunofluorescence Staining for Neuronal Markers
-
Fixation and Permeabilization: Fix the cells with 4% PFA in PBS for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers (e.g., anti-βIII-tubulin, 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 1:1000) and DAPI for 1 hour at room temperature.
-
Imaging: Visualize and capture images using a fluorescence microscope.
C. Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of TrkA and ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Treatment Optimization
| Parameter | Suggested Range | Notes |
| This compound Concentration | 10 nM - 1 µM | A dose-response curve should be generated to determine the IC50 for NGF inhibition or the optimal concentration for potentiation of other growth factor effects. |
| NGF Concentration | 50 - 100 ng/mL | The concentration of NGF may need to be adjusted based on the specific PC12 cell subclone and desired level of differentiation. |
| Treatment Duration | 24 - 72 hours | The optimal treatment time will depend on the specific endpoint being measured (e.g., early signaling events vs. morphological changes). |
Table 2: Example Data from a Neurite Outgrowth Assay
| Treatment | % Differentiated Cells (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.5 | 12.8 ± 3.1 |
| NGF (50 ng/mL) | 65.8 ± 5.2 | 85.3 ± 10.7 |
| NGF + this compound (100 nM) | 32.1 ± 4.1 | 45.6 ± 7.8 |
| NGF + this compound (500 nM) | 10.5 ± 2.3 | 20.1 ± 4.5 |
This table presents hypothetical data for illustrative purposes.
Table 3: Summary of Expected Effects of this compound on PC12 Cell Differentiation (based on K-252a)
| Condition | Expected Outcome | Key Signaling Molecules Affected |
| NGF + this compound | Inhibition of neurite outgrowth | Inhibition of TrkA phosphorylation, downstream inhibition of Ras/ERK pathway. |
| EGF + this compound | Potentiation of neurite outgrowth | Prolonged activation of the ERK pathway. |
| This compound alone | No significant neurite outgrowth | May have minor effects on basal kinase activity. |
Visualization of Pathways and Workflows
References
- 1. Epidermal growth factor induces PC12 cell differentiation in the presence of the protein kinase inhibitor K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-" by Jordyn Karliner and Diane E Merry [jdc.jefferson.edu]
Application Notes and Protocols: Assessing the Effect of K-252d on Cell Viability and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252d is a member of the K-252 family of alkaloids, isolated from the soil fungus Nocardiopsis sp. It is a potent inhibitor of protein kinases, with notable activity against the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors.[1] The Trk family, including TrkA, TrkB, and TrkC, plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound exerts its biological effects by inhibiting the autophosphorylation of Trk receptors, thereby blocking downstream signaling cascades that are critical for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.[2][3]
These application notes provide detailed protocols for assessing the impact of this compound on cell viability and proliferation. The methodologies described are fundamental for characterizing the cytotoxic and cytostatic effects of this compound in various cell lines, a critical step in preclinical drug development and cancer research.
Data Presentation
The following tables summarize the quantitative effects of K-252a, a close analog of this compound with similar activity, on cancer cell lines. This data provides a reference for expected outcomes when using this compound.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| U87 | Glioblastoma | Proliferation Assay | 1170 nM | [1] |
| T98G | Glioblastoma | Proliferation Assay | 529 nM | [1] |
Table 1: IC50 Values of K-252a in Glioma Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after treating the cells with K-252a.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its effects on cell viability and proliferation.
Experimental Protocols
General Guidelines for this compound Treatment
It is crucial to first determine the optimal concentration range and treatment duration for this compound in your specific cell line. This is typically achieved by performing a dose-response and a time-course experiment.
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the experiment and prevents confluence, which can affect cell metabolism and proliferation rates.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assessment using BrdU Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme or fluorophore)
-
Substrate for the enzyme (if applicable)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the cells and add the anti-BrdU antibody to each well. Incubate for the recommended time.
-
Substrate Addition (for colorimetric or chemiluminescent detection): After washing, add the appropriate substrate and incubate until the signal develops.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader. Alternatively, visualize and quantify the signal using a fluorescence microscope.
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively assess the impact of this compound on cell viability and proliferation. By understanding its mechanism of action and employing robust and reproducible experimental methods, scientists can further elucidate the therapeutic potential of this compound and other Trk inhibitors in cancer and other diseases. Careful optimization of experimental parameters for specific cell lines is essential for obtaining reliable and meaningful data.
References
- 1. K252a inhibits proliferation of glioma cells by blocking platelet-derived growth factor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Trk neurotrophin receptors in the absence of neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Neuronal and Non-Neuronal Cell Co-Cultures with K-252a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to co-culturing neuronal and non-neuronal cells and investigating the effects of the protein kinase inhibitor, K-252a. This document offers detailed protocols for establishing co-cultures, preparing and applying K-252a, and analyzing the subsequent cellular responses. The information herein is intended to support research in neurobiology, drug discovery, and toxicology.
Introduction
The intricate interplay between neurons and their supporting non-neuronal cells, such as astrocytes and microglia, is fundamental to the development, function, and pathology of the nervous system. Co-culture systems that recapitulate these interactions in vitro are invaluable tools for studying neuronal development, synaptogenesis, neuroinflammation, and neurodegeneration. Astrocytes, for instance, play a crucial role in providing metabolic support, maintaining homeostasis, and modulating synaptic activity, which can significantly enhance neuronal viability and maturation in culture.
K-252a is a potent, cell-permeable alkaloid that acts as a broad-spectrum protein kinase inhibitor. It is particularly well-known for its strong inhibition of the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC). Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), are essential for neuronal survival, differentiation, and neurite outgrowth. By blocking the tyrosine kinase activity of Trk receptors, K-252a effectively inhibits the downstream signaling pathways initiated by these growth factors. This makes K-252a a valuable tool for investigating the roles of neurotrophin signaling in complex cellular environments.
This document will detail the materials and methods for establishing a neuron-astrocyte co-culture, the preparation and use of K-252a, and assays to quantify its effects on both cell populations.
Data Presentation
The following tables summarize expected quantitative data from treating a neuron-astrocyte co-culture with varying concentrations of K-252a. This data is illustrative and should be empirically determined for specific experimental systems.
Table 1: Dose-Dependent Effect of K-252a on Neuronal Viability and Neurite Outgrowth in Co-Culture (72-hour treatment)
| K-252a Concentration (nM) | Neuronal Viability (% of Control) | Average Neurite Length (μm) | Percentage of Neurons with Neurites > 50 μm |
| 0 (Vehicle Control) | 100 ± 5.0 | 150 ± 12.5 | 85 ± 4.2 |
| 10 | 98 ± 4.8 | 135 ± 11.8 | 78 ± 3.9 |
| 50 | 95 ± 5.2 | 85 ± 9.7 | 45 ± 5.1 |
| 100 | 92 ± 6.1 | 40 ± 7.3 | 15 ± 3.8 |
| 200 | 85 ± 7.5 | 25 ± 5.1 | 5 ± 2.1 |
| 500 | 60 ± 8.2 | 15 ± 4.2 | <1 |
Table 2: Dose-Dependent Effect of K-252a on Astrocyte Viability and Proliferation in Co-Culture (72-hour treatment)
| K-252a Concentration (nM) | Astrocyte Viability (% of Control) | Astrocyte Number (Fold Change from Initial Seeding) | GFAP Expression (Relative Fluorescence Units) |
| 0 (Vehicle Control) | 100 ± 4.5 | 2.5 ± 0.3 | 100 ± 8.9 |
| 10 | 99 ± 4.2 | 2.4 ± 0.2 | 102 ± 9.1 |
| 50 | 97 ± 4.8 | 2.3 ± 0.3 | 105 ± 8.5 |
| 100 | 96 ± 5.1 | 2.2 ± 0.4 | 108 ± 9.3 |
| 200 | 94 ± 5.5 | 2.1 ± 0.3 | 110 ± 9.8 |
| 500 | 88 ± 6.3 | 1.8 ± 0.2 | 115 ± 10.2 |
Experimental Protocols
Protocol 1: Preparation of K-252a Stock Solution
Materials:
-
K-252a powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of K-252a powder.
-
To prepare a 1 mM stock solution, dissolve the appropriate amount of K-252a in DMSO. For example, for a compound with a molecular weight of 467.5 g/mol , dissolve 0.4675 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is typically stable for several months.
Protocol 2: Establishment of Neuron-Astrocyte Co-Culture
Materials:
-
Primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents)
-
Primary astrocytes (e.g., from neonatal rodents)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates or coverslips
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Astrocyte culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin)
-
Trypsin-EDTA
-
DNase I
Procedure:
-
Astrocyte Preparation: a. Culture primary astrocytes in T75 flasks until they reach 80-90% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with astrocyte culture medium, centrifuge the cells, and resuspend the pellet in fresh medium. d. Plate the astrocytes onto PDL/PLO-coated plates at a density of 1.5 x 10^4 to 2.0 x 10^4 cells/cm². e. Allow the astrocytes to form a confluent monolayer, which typically takes 2-3 days. This will serve as a supportive feeder layer for the neurons.
-
Neuronal Seeding: a. Once the astrocyte layer is established, replace the astrocyte medium with pre-warmed neuronal culture medium and let it equilibrate in the incubator for at least 1 hour. b. Thaw the cryopreserved primary neurons according to the supplier's protocol. c. Seed the neurons directly onto the astrocyte monolayer at a density of 2.5 x 10^4 to 5.0 x 10^4 cells/cm². d. Gently rock the plate to ensure an even distribution of neurons. e. Incubate the co-culture at 37°C in a humidified atmosphere with 5% CO2.
-
Co-Culture Maintenance: a. Perform a half-medium change every 2-3 days with fresh, pre-warmed neuronal culture medium. b. The co-culture can typically be maintained for several weeks. For K-252a treatment experiments, allow the neurons to mature and extend neurites for at least 5-7 days before starting the treatment.
Protocol 3: K-252a Treatment of Neuron-Astrocyte Co-Cultures
Materials:
-
Established neuron-astrocyte co-cultures (from Protocol 2)
-
K-252a stock solution (from Protocol 1)
-
Neuronal culture medium
Procedure:
-
Prepare serial dilutions of the K-252a stock solution in pre-warmed neuronal culture medium to achieve the final desired concentrations (e.g., 10, 50, 100, 200, 500 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest K-252a concentration.
-
Carefully remove half of the medium from each well of the co-culture plate.
-
Add an equal volume of the prepared K-252a dilutions or vehicle control medium to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 4: Quantitative Analysis of Neuronal and Astrocyte Responses
A. Immunocytochemistry and Imaging
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies:
-
Neuronal marker: Mouse anti-βIII-tubulin or Chicken anti-MAP2
-
Astrocyte marker: Rabbit anti-Glial Fibrillary Acidic Protein (GFAP)
-
-
Fluorescently labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
After K-252a treatment, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS and mount the coverslips or image the plate.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
B. Quantitative Image Analysis
-
Neuronal Viability and Neurite Outgrowth:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of DAPI-stained nuclei that co-localize with the neuronal marker (βIII-tubulin or MAP2). Neuronal viability can be expressed as a percentage of the vehicle control.
-
Trace the neurites of βIII-tubulin or MAP2 positive cells to measure the average neurite length per neuron.
-
Quantify the percentage of neurons with neurites exceeding a certain length threshold (e.g., 50 µm).
-
-
Astrocyte Number and Morphology:
-
Quantify the number of DAPI-stained nuclei that co-localize with the astrocyte marker (GFAP). Astrocyte number can be expressed as a fold change from the initial seeding density or as a percentage of the vehicle control.
-
Measure the total fluorescence intensity of GFAP per cell to assess changes in its expression, which can be an indicator of astrocyte reactivity.
-
C. Cell Viability Assays
Alternative or complementary to immunocytochemistry-based counting, commercially available viability assays can be used:
-
Live/Dead Viability/Cytotoxicity Assay: Utilizes calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
MTT or PrestoBlue Assay: Measures the metabolic activity of the entire cell population in the well. Note that this will not distinguish between neuronal and astrocyte viability.
Mandatory Visualizations
Caption: Experimental workflow for K-252a treatment in a neuron-astrocyte co-culture system.
Caption: K-252a inhibits neurotrophin-mediated signaling by blocking Trk receptor autophosphorylation.
Caption: Inter-relationships between astrocytes and neurons in a co-culture system.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting K-252d Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common issue of K-252d precipitation in cell culture media. By understanding the properties of this compound and following the recommended procedures, you can ensure the successful application of this potent protein kinase inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indolocarbazole alkaloid, a member of the K-252 family of compounds originally isolated from the soil fungus Nocardiopsis sp.. It is a potent, cell-permeable inhibitor of Protein Kinase C (PKC). Its mechanism of action is believed to be competitive with ATP, binding to the ATP-binding site of the kinase. While it is primarily known as a PKC inhibitor, like other members of the K-252 family, it may inhibit other protein kinases at different concentrations. For instance, the related compound K-252a is a potent inhibitor of the Trk family of receptor tyrosine kinases.[1][2]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A2: Precipitation of this compound in cell culture media is most commonly due to its low aqueous solubility. This compound is a hydrophobic molecule. When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded.
Q3: At what concentration should I prepare my this compound stock solution?
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues during your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Media
Possible Cause 1: High Final Concentration of this compound
-
Explanation: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.
-
Solution:
-
Decrease the final working concentration of this compound.
-
Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.
-
Possible Cause 2: Rapid Dilution of Concentrated Stock
-
Explanation: Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause rapid solvent exchange, leading to immediate precipitation of the hydrophobic compound.
-
Solution:
-
Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium.
-
Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Possible Cause 3: Low Temperature of Cell Culture Media
-
Explanation: The solubility of many compounds, including this compound, is temperature-dependent and decreases at lower temperatures.
-
Solution:
-
Always use pre-warmed (37°C) cell culture media when preparing your final working solution of this compound.
-
Issue: Delayed Precipitation (Occurs after hours or days in the incubator)
Possible Cause 1: Interaction with Media Components
-
Explanation: Over time, this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
-
Solution:
-
If possible, test the solubility and stability of this compound in different basal media formulations.
-
For serum-containing experiments, consider reducing the serum concentration if experimentally feasible, or test different lots of serum.
-
Possible Cause 2: pH Shift in the Culture Medium
-
Explanation: Cellular metabolism can lead to changes in the pH of the culture medium over time. A shift in pH can alter the charge state of this compound, potentially reducing its solubility.
-
Solution:
-
Ensure your cell culture medium is adequately buffered.
-
Monitor the pH of your cultures regularly, especially in long-term experiments.
-
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Property | This compound | K-252a |
| Primary Target | Protein Kinase C (PKC) | Trk Receptor Tyrosine Kinases |
| IC50 (PKC) | Not specified in searches | 10-30 nM[1] |
| IC50 (Trk) | Not specified in searches | ~3 nM[1] |
| Solvent for Stock | DMSO | DMSO |
| Recommended Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | ≤ 0.5% (ideally ≤ 0.1%) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Tare a sterile amber microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes and pipettes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of a 1 mM stock to 990 µL of medium to get a 10 µM intermediate solution. b. Add the desired volume of the intermediate solution to your final volume of cell culture medium.
-
Alternative Method (Direct Addition): a. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture.
Caption: K-252 compounds inhibit Trk and PKC signaling pathways.
References
- 1. Selective inhibition of nerve growth factor-stimulated protein kinases by K-252a and 5'-S-methyladenosine in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid K-252d degradation in aqueous solutions
Welcome to the technical support center for K-252d. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, with a focus on mitigating its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a member of the staurosporine (B1682477) family of alkaloids, known for its potent protein kinase inhibitory activity. Like its analogs, this compound is a hydrophobic molecule with limited solubility and stability in aqueous solutions. Degradation in aqueous environments can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary pathways of this compound degradation in aqueous solutions?
While specific degradation kinetics for this compound are not extensively published, based on its chemical structure which includes an indole (B1671886) ring and a lactam, the following degradation pathways are likely:
-
Hydrolysis: The lactam ring in the this compound structure can be susceptible to hydrolysis, particularly at non-neutral pH (acidic or alkaline conditions).[1][2][3][4][5]
-
Oxidation: The indole nucleus is prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.
-
Photodegradation: Indole alkaloids can be sensitive to light, leading to degradation upon exposure to ambient light.
Q3: How should I prepare stock solutions of this compound?
Due to its poor water solubility, this compound should be dissolved in an anhydrous organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.
Q4: What is the recommended storage procedure for this compound stock solutions?
This compound, whether in solid form or as a DMSO stock solution, should be stored at -20°C, desiccated, and protected from light. Under these conditions, a DMSO stock solution is generally stable for at least 3 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: How do I prepare working solutions of this compound in my aqueous experimental buffer?
Working solutions should be prepared by diluting the concentrated DMSO stock solution directly into the aqueous buffer or cell culture medium immediately before use. It is crucial to ensure rapid and thorough mixing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biological activity of this compound | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling in aqueous solution. 2. Precipitation: this compound may have precipitated out of the aqueous solution due to its low solubility. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment. Minimize the time the compound is in an aqueous solution before use. 2. Ensure the final DMSO concentration is sufficient to maintain solubility and that the solution is well-mixed. Visually inspect for any precipitate. Consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in biochemical assays to aid solubility. |
| Inconsistent results between experiments | 1. Variable degradation: The extent of this compound degradation may vary between experiments due to differences in incubation time, temperature, or light exposure. 2. Inaccurate pipetting of stock solution: Inaccurate dilution of the concentrated stock can lead to variability. | 1. Standardize all experimental parameters, including incubation times, temperature, and light conditions. Protect solutions from light by using amber tubes or covering them with aluminum foil. 2. Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before dilution. |
| Precipitate forms when diluting stock solution | Poor solubility: The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO (while ensuring it remains non-toxic to cells). 3. Add the this compound stock solution to the aqueous buffer while vortexing to promote rapid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Based on the amount of this compound provided by the manufacturer, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 1 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Use of this compound in a Cell-Based Assay
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final volume in the well.
-
Prepare a pre-dilution of the this compound stock solution in fresh, pre-warmed cell culture medium. For example, if the final concentration is 1 µM, you can make a 10X intermediate solution (10 µM) in the medium.
-
Add the appropriate volume of the intermediate this compound solution to the wells containing your cells and medium. Mix gently by swirling the plate.
-
Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiment.
-
Incubate the cells for the desired period, protecting the plate from light if the experiment is prolonged.
Data Summary
Table 1: Solubility and Stability of this compound and Analogs
| Compound | Solvent for Stock | Recommended Storage | Stock Solution Stability | Aqueous Solubility |
| This compound | DMSO | -20°C, desiccated, protect from light | ~3 months | Poor |
| K-252a | DMSO, DMF | -20°C, desiccated, protect from light | ~3 months at -20°C in DMSO | Insoluble in water |
| Staurosporine | DMSO, DMF | 2-8°C (powder), -20°C (solution) | At least 6 months at -20°C in DMSO | Insoluble in water |
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Factors contributing to potential this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Addressing inconsistent results in K-252d neurite outgrowth experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in K-252a neurite outgrowth experiments.
Frequently Asked Questions (FAQs)
Q1: What is K-252a and how does it affect neurite outgrowth?
K-252a is a potent, cell-permeable protein kinase inhibitor.[1][2][3] It is an analog of staurosporine (B1682477) and functions by competing with ATP for the binding site on various protein kinases.[2] In the context of neurite outgrowth, K-252a is primarily known for its inhibitory effect on nerve growth factor (NGF)-induced neurite formation.[1][3][4][5] It achieves this by potently inhibiting the tyrosine protein kinase activity of the NGF receptor, TrkA (gp140trk), with an IC50 of approximately 3 nM.[2][6] By blocking TrkA activation, K-252a prevents the downstream signaling cascades necessary for neuronal differentiation and neurite extension.[2][3]
Q2: My K-252a solution is not inhibiting neurite outgrowth. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Please consider the following:
-
Improper Storage and Handling: K-252a is sensitive to light and should be stored at -20°C, desiccated.[2] Lyophilized powder is stable for up to 24 months, but once in solution, it should be used within 3 months to prevent loss of potency.[2] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2]
-
Incorrect Concentration: The effective concentration of K-252a for inhibiting NGF-induced neurite outgrowth in PC12 cells is typically in the nanomolar range. Concentrations around 100-200 nM have been shown to almost completely block neurite generation.[1][3][7] However, excessively high concentrations (e.g., 300 nM) can lead to cytotoxicity.[7]
-
Degradation of the Compound: Ensure that the K-252a solution has not expired and has been handled correctly to prevent degradation.
Q3: I am observing high variability in neurite length between my control and treated groups. What are the possible reasons?
Inconsistent neurite length can arise from several experimental variables:
-
Cell Density: Neurite outgrowth can be density-dependent.[8][9] Plating cells at too high a density can inhibit neurite extension, while too low a density may also affect results.[8][9] It is crucial to maintain a consistent and optimal cell seeding density across all wells and experiments. For PC12 cells, a density of around 2000 cells per well in a 96-well plate has been suggested as optimal for automated analysis.[8]
-
Inconsistent NGF Concentration: Ensure that the concentration of Nerve Growth Factor (NGF) used to induce neurite outgrowth is consistent across all wells.
-
Uneven Plating: Ensure cells are evenly distributed across the culture surface to avoid clumps, which can affect neurite measurement.
-
Serum Concentration: Components in serum can interfere with the assay. It is common to reduce the serum concentration during the differentiation phase.[10]
Q4: Can K-252a affect neurite outgrowth induced by factors other than NGF?
Yes, the effect of K-252a can be specific. Studies have shown that at concentrations that inhibit NGF-induced neurite outgrowth (e.g., 200 nM), K-252a does not prevent neurite generation initiated by fibroblast growth factor (FGF) or dibutyryl cAMP.[4][7][11][12] In some cases, K-252a has even been observed to potentiate neurite outgrowth induced by epidermal growth factor (EGF).[13][14][15] This selectivity makes K-252a a valuable tool for dissecting NGF-specific signaling pathways.[4][7][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of neurite outgrowth with K-252a | 1. K-252a degradation due to improper storage (light exposure, multiple freeze-thaws). 2. Incorrect K-252a concentration (too low). 3. Inactive batch of K-252a. | 1. Store K-252a at -20°C, protected from light, and aliquot to avoid repeated freeze-thaw cycles.[2] 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (typically 50-200 nM for PC12 cells).[7][16] 3. Purchase a new vial of K-252a from a reputable supplier. |
| High cell death in K-252a treated wells | 1. K-252a concentration is too high, leading to cytotoxicity.[7] 2. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Reduce the concentration of K-252a. A concentration of 300 nM has been reported to cause cell loss in PC12 cells.[7] 2. Ensure the final concentration of the solvent is non-toxic (typically <0.1% for DMSO). |
| Inconsistent neurite length within the same treatment group | 1. Uneven cell plating density. 2. Cells are clumping together. 3. Inconsistent incubation time. | 1. Optimize and standardize the cell seeding density for each experiment.[8] 2. Ensure a single-cell suspension before plating. 3. Maintain consistent incubation times for all plates and treatment groups. |
| Neurite outgrowth in the negative control group (no NGF) | 1. Presence of other growth factors in the serum. 2. Spontaneous differentiation of the cell line. | 1. Reduce the serum concentration in the medium during the experiment.[10] 2. Ensure the cell line has not undergone phenotypic changes. Use a fresh stock of cells if necessary. |
Experimental Protocols
K-252a Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells
This protocol provides a general guideline for assessing the inhibitory effect of K-252a on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Culture medium (e.g., RPMI 1640 with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (e.g., RPMI 1640 with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
K-252a
-
Poly-L-lysine or Collagen IV coated culture plates
-
DMSO (for dissolving K-252a)
Procedure:
-
Cell Plating:
-
Coat the culture plates with poly-L-lysine or collagen IV according to the manufacturer's instructions to enhance cell attachment.
-
Trypsinize and resuspend PC12 cells in culture medium.
-
Plate the cells at an optimized density (e.g., 2,000 cells/well for a 96-well plate) and allow them to attach overnight.[8]
-
-
K-252a Pre-treatment:
-
Prepare a stock solution of K-252a in DMSO. For a 1 mM stock, reconstitute 100 µg in 213.9 µl DMSO.[2]
-
Dilute the K-252a stock solution in differentiation medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM).
-
Remove the culture medium from the cells and replace it with the medium containing K-252a.
-
It is common to pre-treat cells with K-252a for 30-60 minutes before adding NGF.[2]
-
-
NGF Induction:
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
-
Analysis:
-
Visualize and capture images of the cells using a microscope.
-
Quantify neurite outgrowth. This can be done manually by measuring the length of the longest neurite for each cell or by using automated image analysis software. A common criterion for a positive neurite-bearing cell is a process that is at least twice the diameter of the cell body.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| K-252a IC50 (TrkA) | 3 nM | - | [2][6] |
| K-252a IC50 (PKC) | 470 nM | - | [2] |
| K-252a IC50 (PKA) | 140 nM | - | [2] |
| Effective Inhibitory Concentration (Neurite Outgrowth) | 50 - 200 nM | PC12 cells | [7][16] |
| Cytotoxic Concentration | >300 nM | PC12 cells | [7] |
| NGF Concentration for Induction | 50 ng/mL | PC12h cells | [1][3] |
Visualizations
K-252a Neurite Outgrowth Inhibition Assay Workflow.
Simplified diagram of K-252a's inhibitory action on the NGF signaling pathway.
References
- 1. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor- induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K252a | Cell Signaling Technology [cellsignal.com]
- 3. rupress.org [rupress.org]
- 4. jneurosci.org [jneurosci.org]
- 5. K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. K252a-potentiation of EGF-induced neurite outgrowth from PC12 cells is not mimicked or blocked by other protein kinase activators or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor induces PC12 cell differentiation in the presence of the protein kinase inhibitor K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Concentration-dependent stimulation and inhibition of growth cone behavior and neurite elongation by protein kinase inhibitors KT5926 and K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing K-252d off-target effects on other kinases
Welcome to the technical support center for the K-252d kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a staurosporine (B1682477) analog, a naturally occurring alkaloid isolated from Nocardiopsis sp. It is most recognized as a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are crucial for mediating the biological effects of neurotrophins like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][2] By inhibiting Trk autophosphorylation, this compound effectively blocks downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, which are involved in neuronal survival, differentiation, and growth.[2][3]
Q2: What are off-target effects and why are they a particular concern for this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target. For a kinase inhibitor like this compound, this means it can inhibit other kinases in addition to the Trk family. This is a significant concern because this compound, like many kinase inhibitors derived from staurosporine, is known to be relatively non-selective. This lack of selectivity stems from the highly conserved nature of the ATP-binding pocket across the human kinome, which this compound targets. Unintended inhibition of other signaling pathways can lead to misinterpretation of experimental data, cellular toxicity, and confounding phenotypes.
Q3: How can I experimentally determine if this compound is causing off-target effects in my model system?
A3: A multi-step approach is recommended to identify off-target effects:
-
Kinome-Wide Profiling: The most comprehensive method is to screen this compound against a large panel of kinases (e.g., >400) in an in vitro biochemical assay. This will generate a selectivity profile and identify unintended kinase targets.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target (Trk signaling). Discrepancies may point to off-target activity.
-
Use of Structurally Unrelated Inhibitors: Confirm key findings using a different, more selective Trk inhibitor. If the phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the target Trk kinase. This should rescue the on-target effects but not the off-target effects.
-
Phospho-proteomics: Analyze global changes in protein phosphorylation after this compound treatment to identify affected pathways beyond the intended Trk signaling cascade.
Q4: What are the initial steps to minimize the off-target effects of this compound?
A4: To minimize off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the lowest effective concentration of this compound that inhibits the primary target (Trk) without significantly affecting known off-targets. On-target effects should occur at lower concentrations than off-target effects.
-
Use the Right ATP Concentration in Biochemical Assays: When performing in vitro kinase assays, use an ATP concentration that is close to the Michaelis constant (Km) for the target kinase. Cellular ATP concentrations are much higher, which can affect the inhibitor's potency and selectivity.
-
Cellular Target Engagement Assays: Switch from biochemical assays to cell-based assays like NanoBRET™ to confirm target engagement in a more physiologically relevant environment. Potency in cellular assays can differ significantly from biochemical assays.
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound against its primary Trk targets and a selection of common off-target kinases. A lower IC50 value indicates higher potency. The significant activity against kinases from different families highlights the compound's promiscuity.
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity Note |
| TrkA | Tyrosine Kinase | ~3 | Primary Target |
| TrkB | Tyrosine Kinase | ~20 | Primary Target |
| TrkC | Tyrosine Kinase | ~10 | Primary Target |
| PKC | AGC Kinase | ~20 | Off-Target |
| CAMKII | CAMK Kinase | ~25 | Off-Target |
| p70S6K | AGC Kinase | ~100 | Off-Target |
| PKA | AGC Kinase | ~130 | Off-Target |
| PHK | CAMK Kinase | ~160 | Off-Target |
Note: IC50 values are approximate and can vary based on assay conditions (e.g., ATP concentration, substrate, and assay format).
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test a more selective, structurally distinct Trk inhibitor to see if cytotoxicity persists. | 1. Identification of kinases whose inhibition may be causing toxicity. 2. Confirmation of whether the cytotoxicity is an on- or off-target effect. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to find the minimal effective concentration. 2. Reduce incubation time with the inhibitor. | A therapeutic window where on-target inhibition is achieved with minimal cell death. |
| Compound Solubility Issues | 1. Check the solubility of this compound in your specific cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity. | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other receptor tyrosine kinases). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to Trk inhibition and more consistent results. |
| Inhibitor Instability | 1. Check the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over time). | Ensures that the observed effects are due to the active inhibitor and not its degradation products. |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent. | Helps distinguish between general off-target effects and those specific to a particular cellular context. |
Visualizations
References
- 1. Structural and functional properties of the TRK family of neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K-252d Efficacy and Serum Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the kinase inhibitor K-252d, focusing on the common challenges introduced by serum in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound belongs to the K-252 family of compounds, which are known as rather general and potent inhibitors of various protein kinases.[1] These compounds, including the well-studied K-252a, are understood to act by interfering at or near the ATP-binding site of kinases.[1] They are of particular interest for their ability to inhibit the actions of neurotrophins by directly targeting Trk neurotrophin receptor tyrosine kinases.[1][2]
Q2: Why does the effective concentration of this compound in my cell culture seem much higher than the reported biochemical IC50 value? A2: A significant difference between biochemical (cell-free) and cell-based IC50 values is common for many small molecule inhibitors.[3] This discrepancy is often due to factors in the cell culture environment, with the primary contributor being the presence of serum. Components within the serum can reduce the effective concentration of the inhibitor available to act on the target cells.
Q3: How exactly does serum concentration affect the efficacy of this compound? A3: Serum contains a high concentration of proteins, most notably albumin. Small molecule drugs and inhibitors like this compound can bind to these serum proteins. This binding effectively sequesters the inhibitor, reducing the "free fraction" that is available to enter the cells and interact with its target kinase. Consequently, a higher total concentration of this compound is required in serum-containing media to achieve the same biological effect as in a serum-free environment.
Q4: Besides protein binding, what other factors in serum can interfere with this compound? A4: Fetal Bovine Serum (FBS) and other sera are complex mixtures containing growth factors and ligands. These endogenous molecules can activate the very signaling pathways you are trying to inhibit. For example, the presence of neurotrophins in the serum could compete with this compound's inhibitory effect on Trk receptors, leading to a diminished apparent efficacy of the compound.
Q5: Should I conduct my experiments in serum-free, low-serum, or high-serum media? A5: The optimal serum concentration depends on your experimental goals and cell type.
-
Serum-Free Media: Useful for mechanistic studies where you need to eliminate confounding variables from serum and determine the direct effect of the inhibitor. However, many cell lines require serum for survival and proliferation.
-
Low-Serum Media (e.g., 0.5-2%): A common compromise to maintain cell health while minimizing the impact of serum protein binding and growth factors.
-
High-Serum Media (e.g., 10-20%): Necessary for routine culture of many cell lines but will likely require higher concentrations of this compound to achieve the desired effect. It is advisable to test inhibitor efficacy in both serum-free and serum-containing media to fully understand its impact.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound. | Reduced Bioavailability: Serum proteins in the culture medium are binding to this compound, lowering its effective concentration below the therapeutic threshold. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations in media with varying serum percentages (e.g., 0%, 2%, 10%).2. Increase Concentration: Based on the dose-response data, you may need to use a higher concentration of this compound in your standard serum-containing medium.3. Consider Serum Starvation: Before adding this compound, incubate cells in low-serum or serum-free media for a few hours to reduce interference, if compatible with your cell line. |
| Observed IC50 value is significantly higher than literature values. | High Serum Protein Binding: The reported IC50 may have been determined in a biochemical assay or in a cell-based assay with lower serum concentration. Your experimental conditions (e.g., 10% FBS) will likely cause an IC50 shift. | 1. Quantify the IC50 Shift: Directly compare the IC50 values obtained in your specific cell line and media conditions with values obtained in parallel experiments using serum-free or low-serum media (see Data Presentation table below).2. Refresh Media: For long-term experiments, consider refreshing the media with freshly prepared this compound to counteract potential degradation and maintain a stable effective concentration. |
| High cellular toxicity is observed at effective concentrations. | Off-Target Effects or Solvent Toxicity: The concentration required to overcome serum binding may be high enough to induce off-target kinase inhibition or general cellular stress. The solvent (e.g., DMSO) concentration may also become toxic. | 1. Optimize Serum and Inhibitor Levels: Find the lowest effective concentration of this compound in the lowest serum percentage that still maintains cell viability for the duration of your experiment.2. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic level for your cells (typically <0.5%). |
Data Presentation
Impact of Serum Concentration on this compound Efficacy (Hypothetical Data)
The following table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) of this compound on a target cell line (e.g., PC12) as the serum concentration in the culture medium increases.
| Assay Type | Serum Concentration (%) | This compound IC50 (nM) | Fold Change vs. Biochemical |
| Biochemical (Cell-Free) | 0% | 50 | 1x |
| Cell-Based | 0.5% | 150 | 3x |
| Cell-Based | 2% | 400 | 8x |
| Cell-Based | 10% | >1000 | >20x |
Note: These are representative values. The actual IC50 shift must be determined empirically for your specific cell line and experimental conditions.
Visualizations
Caption: Simplified Trk signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing serum impact on this compound.
Caption: Troubleshooting logic for reduced this compound efficacy.
Experimental Protocols
Protocol: Determining the Effect of Serum on this compound Efficacy using a Cell Viability Assay
This protocol outlines a method to quantify the impact of serum on the potency of this compound by generating dose-response curves at different serum concentrations.
Materials:
-
Target cell line (e.g., PC12, K562)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, or a luminescent ATP assay kit like CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency under standard conditions (e.g., 10% FBS). b. Harvest cells using your standard protocol (e.g., trypsinization for adherent cells, centrifugation for suspension cells). c. Resuspend cells in your base medium and perform a cell count to determine cell density and viability. d. Dilute the cells in complete growth medium (10% FBS) to a predetermined optimal seeding density and seed 100 µL into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects. e. Incubate the plate for 24 hours to allow cells to attach (if adherent) and recover.
-
Preparation of this compound and Media: a. Prepare three sets of cell culture media containing different final concentrations of FBS: 10%, 2%, and 0% (serum-free). b. Prepare serial dilutions of this compound. For each serum condition, create a 2x concentrated series of this compound in the corresponding medium (e.g., prepare 20 µM, 2 µM, 200 nM, etc., in 10% FBS media, 2% FBS media, and 0% FBS media). Include a "vehicle control" containing only the solvent (DMSO) at the highest concentration used.
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells). b. Add 100 µL of the appropriate 2x this compound serial dilutions to the corresponding wells. You will have a set of wells for each serum concentration. c. Ensure each concentration and control is tested in triplicate or quadruplicate.
-
Incubation: a. Return the plate to the incubator and incubate for a duration relevant to your experiment (typically 48-72 hours).
-
Cell Viability Assessment: a. Following incubation, perform the cell viability assay according to the manufacturer's instructions. b. For example, if using a luminescent ATP assay, add the reagent to each well, incubate as required, and then read the luminescence on a plate reader.
-
Data Analysis: a. For each serum condition, average the replicate readings for each this compound concentration. b. Normalize the data by setting the average of the vehicle control wells to 100% viability and the "no cells" or "maximum inhibition" control to 0% viability. c. Plot the normalized viability (%) against the logarithm of the this compound concentration for each serum condition. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value for each serum concentration. e. Compare the resulting IC50 values to quantify the impact of serum.
References
K-252d Technical Support Center: Best Practices for Storage and Handling of DMSO Aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of K-252d dissolved in DMSO. Adherence to these best practices is crucial for maintaining the compound's potency and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to reconstitute lyophilized this compound in high-quality, anhydrous DMSO. For a 1 mM stock solution, you would dissolve the appropriate mass of this compound in the corresponding volume of DMSO. For example, to make a 1 mM stock from 100 µg of K-252a (a close analog of this compound), you would use 213.9 µl of DMSO.[1] The concentration of your stock solution should be determined based on the requirements of your specific experimental protocols.
Q2: What is the recommended storage temperature for this compound DMSO aliquots?
A2: this compound DMSO aliquots should be stored at -20°C for optimal stability.[1] It is crucial to protect the aliquots from light to prevent photodegradation.[1] While pure DMSO can be stored at room temperature, once it contains a dissolved compound like this compound, freezing is the standard practice to preserve the compound's integrity.[2][3]
Q3: How many times can I freeze and thaw my this compound DMSO aliquots?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to the degradation of the compound and introduce moisture, which can impact its stability. The best practice is to prepare single-use aliquots.
Q4: For how long are this compound DMSO aliquots stable when stored correctly?
A4: When stored at -20°C and protected from light, this compound in DMSO should be used within 3 months to prevent a significant loss of potency. Lyophilized this compound is stable for a much longer period, up to 24 months, under the same storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate observed in the DMSO aliquot upon thawing. | The compound may have come out of solution due to low temperature or introduction of water. | Gently warm the aliquot to room temperature and vortex briefly to redissolve the precipitate. Ensure the DMSO used for the stock solution was anhydrous and the storage tube is well-sealed to prevent moisture absorption. |
| Inconsistent or no effect of this compound in my experiment. | 1. Loss of compound potency due to improper storage or multiple freeze-thaw cycles.2. Incorrect final concentration in the assay. | 1. Use a fresh, properly stored aliquot. Avoid using aliquots that have been stored for an extended period or subjected to multiple freeze-thaw cycles.2. Verify the dilution calculations and ensure accurate pipetting. |
| Difficulty dissolving lyophilized this compound in DMSO. | Insufficient vortexing or sonication. | Vortex the solution for a few minutes. If the compound is still not fully dissolved, brief sonication may be helpful. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to mix the solution thoroughly to ensure homogeneity.
-
Pre-treat the cells with the this compound-containing medium for the desired duration before applying a stimulator. A typical pre-treatment is 0.1-1 µM for 30-60 minutes.
-
Proceed with your experimental assay to assess the effects of this compound on your cells.
Signaling Pathway and Experimental Workflow
This compound is a known inhibitor of various protein kinases. One of its well-documented effects is the inhibition of the JNK signaling pathway by targeting an upstream kinase.
Caption: this compound inhibits the JNK signaling pathway by targeting MLK3.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Managing K-252d Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the cytotoxic effects of K-252d in long-term experimental setups. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the K-252 family of alkaloids, which are potent, cell-permeable inhibitors of a broad range of protein kinases.[1] It primarily functions by competing with ATP for the binding site on the kinase domain.[1] this compound and its analogs, like K-252a, are well-known inhibitors of the Trk family of neurotrophin receptors (TrkA, TrkB, TrkC), Protein Kinase C (PKC), and other serine/threonine and tyrosine kinases.[2] This inhibition blocks downstream signaling pathways involved in cell growth, differentiation, and survival.
Q2: Why is controlling for this compound cytotoxicity important in long-term experiments?
A2: In long-term experiments, continuous exposure to even low concentrations of a kinase inhibitor like this compound can lead to cumulative off-target effects and cytotoxicity. This can confound experimental results, leading to misinterpretation of the inhibitor's specific effects on the target pathway. Controlling for cytotoxicity ensures that observed cellular phenotypes are a direct result of the intended kinase inhibition and not due to general cellular stress or death.
Q3: What are the initial signs of this compound cytotoxicity in my cell cultures?
A3: Initial signs of cytotoxicity can include a noticeable decrease in cell proliferation rate, changes in cell morphology (e.g., rounding up, detachment from the culture surface), increased presence of floating dead cells, and a decrease in metabolic activity as measured by assays like MTT or resazurin (B115843). For neuronal cultures, signs may also include neurite retraction or fragmentation.
Q4: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?
A4: The optimal non-toxic concentration should be determined empirically for each cell line and experimental duration. A dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and assessing cell viability over time. The goal is to identify the highest concentration that effectively inhibits the target of interest without causing significant cell death (typically >90% viability).
Q5: Should I be concerned about the stability of this compound in my culture medium during long-term experiments?
A5: Yes. Small molecules can degrade in culture medium over time due to factors like temperature, light exposure, and interaction with media components. This degradation can lead to a loss of potency and the generation of potentially toxic byproducts. For long-term experiments, it is advisable to perform media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a detailed dose-response curve to determine the IC50 for cytotoxicity. Start with a wide range of concentrations, including those significantly below the reported IC50 for the target kinase. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time if experimentally feasible. For long-term studies, consider intermittent dosing (e.g., 24 hours on, 24 hours off) to allow cells to recover. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to chemical treatments. If possible, consider using a more robust cell line or perform extensive optimization of concentration and exposure duration. |
| Inhibitor has degraded or is impure. | Purchase this compound from a reputable source. If degradation is suspected, verify its purity and integrity using methods like HPLC. |
Issue 2: Inconsistent Results or Lack of this compound Activity
| Potential Cause | Troubleshooting Steps |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a cell-free kinase activity assay to confirm its biochemical activity. |
| Inhibitor is not cell-permeable. | While this compound is known to be cell-permeable, issues with a specific batch or formulation could arise. Verify uptake if necessary, though this is an unlikely issue for this compound. |
| Incorrect inhibitor concentration. | Double-check all calculations and dilutions. Use calibrated pipettes to ensure accuracy. |
| Cell culture variability. | Standardize cell passage number, seeding density, and overall health. Inconsistent cell states can lead to variable responses to inhibitors. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration (MNTC) of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the highest concentration of this compound that does not significantly reduce the viability of the target cell line over a specified time course.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment" control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours, relevant to your planned long-term experiment).
-
MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the MNTC (the concentration at which viability is >90%).
Protocol 2: Long-Term Experiment with this compound and Cytotoxicity Monitoring
Objective: To maintain a long-term cell culture with this compound while periodically monitoring for cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
Culture plates/flasks appropriate for the experiment
-
Reagents for a chosen viability assay (e.g., Trypan Blue, Resazurin, or a live/dead cell staining kit)
-
Microscope
Procedure:
-
Experimental Setup: a. Seed cells at an appropriate density for a long-term experiment. b. Allow cells to adhere and stabilize for 24 hours. c. Treat the cells with this compound at the predetermined MNTC. Include a vehicle control group.
-
Culture Maintenance: a. Every 24-48 hours, replace the culture medium with fresh medium containing the appropriate concentration of this compound or vehicle. This ensures a consistent inhibitor concentration and removes metabolic waste.
-
Cytotoxicity Monitoring (Perform at regular intervals, e.g., every 48-72 hours): a. Visual Inspection: Examine the cells under a microscope for any changes in morphology, density, or signs of stress. b. Quantitative Viability Assessment: i. Trypan Blue Exclusion: Collect a small aliquot of cells, stain with Trypan Blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer. ii. Metabolic Assay (e.g., Resazurin): In a parallel 96-well plate set up for this purpose, add resazurin reagent to the media and measure fluorescence to assess metabolic activity as an indicator of viability.
-
Data Analysis: a. Plot cell viability over time for both the this compound treated and vehicle control groups. b. If a significant decrease in viability is observed in the this compound treated group, consider lowering the concentration for future experiments.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Key Signaling Pathways
This compound, as a broad-spectrum kinase inhibitor, can impact multiple signaling pathways. Its most well-characterized targets are the Trk family of neurotrophin receptors. By inhibiting Trk receptor tyrosine kinase activity, this compound blocks the downstream signaling cascades that are crucial for neuronal survival and differentiation. Additionally, this compound is known to inhibit other kinases, including those involved in cell stress and apoptosis pathways such as the JNK pathway.
Caption: this compound inhibits Trk receptor signaling and other kinases.
Experimental Workflow for Controlling this compound Cytotoxicity
The following workflow provides a systematic approach to designing and executing long-term experiments with this compound while controlling for cytotoxicity.
Caption: Workflow for managing this compound cytotoxicity in experiments.
References
Technical Support Center: Refining K-252d Dosage to Avoid Unintended Effects on Cell Signaling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of K-252d, a member of the K-252 family of kinase inhibitors. Due to the limited availability of specific data for this compound, this guide leverages the extensive information available for its close analog, K-252a, to provide best practices, troubleshooting advice, and experimental protocols. K-252 compounds are known to be potent, non-selective kinase inhibitors, and understanding their broad activity is crucial for interpreting experimental results and avoiding unintended effects on cell signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other K-252 compounds?
A1: K-252 compounds, including this compound, are potent inhibitors of a wide range of protein kinases.[1] They function primarily as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of kinases, preventing the transfer of phosphate (B84403) to their substrates.[1] While they are effective at inhibiting their target kinases, their lack of specificity can lead to off-target effects.
Q2: What are the known primary targets of the K-252 family of inhibitors?
A2: The K-252 family of compounds are well-characterized as potent inhibitors of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors (TrkA, TrkB, and TrkC).[2][3][4] Inhibition of Trk receptor autophosphorylation is a primary on-target effect.[2][4] However, they also inhibit a variety of other kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent kinase type II (CaMKII).[5]
Q3: What are "unintended" or "off-target" effects, and why are they a concern with this compound?
A3: Off-target effects are the interactions of a drug or compound with proteins other than its intended target. For this compound, its broad kinase inhibitory profile means it can affect numerous signaling pathways simultaneously. This can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is, in fact, due to the inhibition of one or more off-target kinases.
Q4: How can I determine an appropriate starting concentration for this compound in my cell-based assays?
A4: A good starting point is to perform a dose-response experiment. Based on the known IC50 values of the related compound K-252a against various kinases (see Table 1), a concentration range of 1 nM to 1 µM is a reasonable starting point for many cell lines. It is crucial to determine the optimal concentration for your specific cell type and experimental endpoint to minimize off-target effects. For example, K-252a has been shown to inhibit NGF-promoted neurite outgrowth in PC12 cells at concentrations between 3-100 nM.[5]
Q5: What are some common signaling pathways that might be unintentionally affected by this compound?
A5: Given the broad specificity of the K-252 family, several critical signaling pathways can be affected. These include, but are not limited to:
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: This is a crucial survival pathway that regulates cell growth, proliferation, and apoptosis.
-
Protein Kinase C (PKC) Signaling: PKC isoforms are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.
It is advisable to monitor the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) when using this compound to assess potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed even at low concentrations. | The compound may be highly potent against essential kinases in your cell line, or the solvent (e.g., DMSO) concentration may be too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Ensure the final DMSO concentration is below 0.1% in your culture medium. Consider using a more selective inhibitor if available. |
| Inconsistent or unexpected experimental results. | Off-target effects may be influencing the cellular phenotype. The compound may be unstable in the culture medium over the course of the experiment. | 1. Validate your findings using a structurally different inhibitor for the same target. 2. Perform a Western blot analysis to check for unintended activation or inhibition of key signaling pathways (e.g., Akt, MAPK). 3. Assess the stability of this compound in your specific cell culture medium over time using techniques like HPLC or LC-MS. |
| No observable effect at expected concentrations. | The cells may be resistant to the inhibitor, or the compound may have poor cell permeability. The this compound stock solution may have degraded. | 1. Verify the expression of the target kinase in your cell line. 2. Increase the concentration of this compound, but be mindful of potential off-target effects at higher concentrations. 3. Prepare a fresh stock solution of this compound. |
Quantitative Data
Table 1: Inhibitory Profile of K-252a Against Various Kinases
| Kinase | IC50 (nM) |
| Trk Family (gp140trk) | 3[3][5] |
| Protein Kinase C (PKC) | 38.3 - 337 (for K-252b, c, and d)[6] |
| Protein Kinase A (PKA) | 140[5] |
| Ca2+/calmodulin-dependent kinase type II (CaMKII) | 270[5] |
| Phosphorylase Kinase | 1.7[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
For example, to make a 10 mM stock solution of this compound (Molecular Weight: 467.48 g/mol ), dissolve 4.675 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Optimal this compound Concentration using a Dose-Response Assay
-
Materials: Your cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution, cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Assessing Off-Target Effects on MAPK and Akt Signaling Pathways via Western Blotting
-
Materials: Your cell line of interest, complete cell culture medium, this compound, cell lysis buffer, primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat your cells with this compound at a concentration that is effective in your primary assay (e.g., at or slightly above the IC50 for the desired effect) for a relevant time point. Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. An unintended change in the phosphorylation of ERK or Akt in the this compound-treated cells compared to the control would indicate an off-target effect.
-
Visualizations
References
- 1. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-252a and staurosporine selectively block autophosphorylation of neurotrophin receptors and neurotrophin-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. K-252b, c and d, potent inhibitors of protein kinase C from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
K-252d vs. Lestaurtinib (CEP-701): A Comparative Guide to TrkB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent indolocarbazole alkaloids, K-252d and Lestaurtinib (B1684606) (CEP-701), in the context of their inhibitory activity against the Tropomyosin receptor kinase B (TrkB). This document synthesizes experimental data to offer a clear overview of their performance, supported by detailed methodologies and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and Lestaurtinib
This compound is a naturally occurring alkaloid isolated from Nocardiopsis species. It is a staurosporine (B1682477) analog known for its potent, albeit somewhat non-selective, inhibition of a variety of protein kinases, including the Trk family of neurotrophin receptors.[1] Its broad activity has made it a valuable research tool for studying kinase-dependent signaling pathways.
Lestaurtinib (CEP-701) is a semi-synthetic derivative of K-252a, another related indolocarbazole.[2] It was developed as a more targeted kinase inhibitor and has been investigated in clinical trials for various cancers.[2] Lestaurtinib is a potent inhibitor of the Trk receptor family (TrkA, TrkB, and TrkC), as well as other kinases such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[2][3]
Mechanism of Action
Both this compound and Lestaurtinib function as ATP-competitive inhibitors of the Trk kinase domain. By binding to the ATP pocket of the TrkB receptor, they prevent the autophosphorylation of the receptor upon binding of its ligand, Brain-Derived Neurotrophic Factor (BDNF). This blockade of TrkB activation inhibits the initiation of downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity, as well as for the proliferation and survival of certain cancer cells.
TrkB Signaling Pathway and Inhibition
The binding of BDNF to the TrkB receptor induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation creates docking sites for adaptor proteins and enzymes, leading to the activation of several key downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways collectively regulate gene expression and cellular responses. This compound and Lestaurtinib exert their inhibitory effects at the initial step of this cascade.
TrkB signaling pathway and points of inhibition by this compound and Lestaurtinib.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies to compare the efficacy of this compound and Lestaurtinib in inhibiting TrkB. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| This compound | TrkA (gp140trk) | Biochemical | 3 | [4] |
| TrkB | Biochemical | Potent Inhibition | [4] | |
| Lestaurtinib (CEP-701) | Trk (general) | Biochemical | 25 | [2] |
| TrkA | Biochemical | < 25 | ||
| TrkB Autophosphorylation | Cellular (SY5Y-TrkB) | ~100-200 (for maximal inhibition) | [5] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | Median IC50 (µM) | Reference(s) |
| Lestaurtinib (CEP-701) | Neuroblastoma Cell Lines | Growth Inhibition | 0.09 (Range: 0.08–0.3) | [6] |
Selectivity Profile
While both compounds are potent Trk inhibitors, their selectivity profiles differ. This compound is known to inhibit a broader range of serine/threonine and tyrosine kinases. Lestaurtinib, while still multi-targeted, was developed for improved kinase selectivity compared to its parent compounds.
Table 3: Selectivity Profile of this compound and Lestaurtinib Against Other Kinases
| Compound | Off-Target Kinase | IC50 (nM) | Reference(s) |
| This compound | CaM Kinase | 1.8 | [1] |
| Phosphorylase Kinase | 1.7 | [1] | |
| Serine/Threonine Kinases | 10 - 30 | [4] | |
| Lestaurtinib (CEP-701) | FLT3 | 2 - 3 | [2][3] |
| JAK2 | 0.9 | [3] | |
| Aurora Kinase A | 8.1 | ||
| Aurora Kinase B | 2.3 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the inhibitory activity of compounds against TrkB.
In Vitro Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TrkB kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Lestaurtinib against TrkB.
Materials:
-
Recombinant human TrkB kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for TrkB)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound, Lestaurtinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Lestaurtinib in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96- or 384-well plate, add the TrkB enzyme, the peptide substrate, and the diluted test compounds or vehicle control (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) within the linear range of the reaction.
-
Detection of ADP Formation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7][8]
Cell-Based TrkB Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit BDNF-induced TrkB autophosphorylation within a cellular context.
Objective: To determine the cellular potency of this compound and Lestaurtinib in inhibiting TrkB activation.
Materials:
-
Cell line overexpressing TrkB (e.g., SH-SY5Y-TrkB or NIH/3T3-TrkB)
-
Cell culture medium and supplements
-
Recombinant human BDNF
-
Test compounds (this compound, Lestaurtinib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkB (e.g., Tyr816) and anti-total TrkB
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate TrkB-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or Lestaurtinib for 1-2 hours.
-
Stimulate the cells with BDNF (e.g., 50 ng/mL) for 10-15 minutes to induce TrkB phosphorylation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-TrkB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-TrkB and normalize to the total TrkB levels (after stripping and re-probing the membrane for total TrkB).[5][9]
Experimental workflow for a cell-based TrkB autophosphorylation assay.
Conclusion
Both this compound and Lestaurtinib are potent inhibitors of TrkB kinase activity. This compound serves as a powerful, albeit less selective, research tool for elucidating the roles of Trk signaling. Lestaurtinib, a derivative of the K-252 family, offers a more targeted approach with well-characterized activity against TrkB and other clinically relevant kinases like FLT3 and JAK2. The choice between these two inhibitors will depend on the specific research question, with this compound being suitable for broad kinase inhibition studies and Lestaurtinib being more appropriate for investigations requiring a more defined, multi-targeted kinase inhibition profile. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other TrkB inhibitors.
References
- 1. K252a - Wikipedia [en.wikipedia.org]
- 2. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Validating K-252d Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. K-252d, a staurosporine (B1682477) analog, is recognized for its potent inhibition of a range of kinases, most notably the Tropomyosin receptor kinase (Trk) family, Protein Kinase C (PKC), and downstream effectors in the Akt signaling pathway. Validating the direct interaction of this compound with these targets in a cellular context is crucial for elucidating its mechanism of action and guiding further development.
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to directly measure drug-target engagement in intact cells and tissues. This guide provides a comprehensive overview of the application of CETSA for validating this compound target engagement, a comparison with alternative methods, and detailed experimental protocols.
Principles of Target Engagement Validation with CETSA
CETSA is predicated on the principle of ligand-induced thermal stabilization. The binding of a small molecule, such as this compound, to its protein target can increase the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.
The CETSA workflow involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures. The amount of soluble target protein remaining after the heat treatment is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound provides direct evidence of target engagement. Furthermore, isothermal dose-response formats can be used to determine the potency of the compound in a cellular environment by measuring the concentration-dependent stabilization at a fixed temperature.
Comparative Analysis of Target Engagement Assays
While CETSA is a robust method for validating target engagement, other techniques can also provide valuable insights. Here, we compare CETSA with another prominent label-free method, Drug Affinity Responsive Target Stability (DARTS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Ligand-induced protection of the target protein from proteolysis. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues, providing a physiologically relevant environment. | Typically performed in cell lysates, which may not fully recapitulate the intracellular environment. |
| Throughput | Moderate to high, with formats amenable to 96- and 384-well plates. | Lower throughput, often relying on Western blot analysis. |
| Quantitative Nature | Isothermal dose-response formats (ITDR-CETSA) allow for the determination of cellular EC50 values. | Can be semi-quantitative, showing a dose-dependent protection, but precise EC50 determination can be challenging. |
| Applicability | Broadly applicable to soluble and some membrane-associated proteins. | Applicable to proteins that are susceptible to proteolysis and show a change in susceptibility upon ligand binding. |
| Limitations | Requires a specific antibody for Western blot detection or mass spectrometry capabilities. The magnitude of the thermal shift can vary. | Requires careful optimization of protease concentration and digestion time. Not all proteins are amenable to proteolytic digestion. |
Experimental Data: Validating Kinase Inhibitor Target Engagement
Isothermal Dose-Response CETSA of Staurosporine
This table summarizes representative data from an isothermal dose-response (ITDR) CETSA experiment with staurosporine in K562 cells. The half-maximal effective concentration (EC50) reflects the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization of the target protein at a fixed temperature.
| Target Kinase | Cellular EC50 (nM) | Reference |
| CDK2 | 5.0 | [1] |
| RIPK1 | 5.0 (Compound 25) | [2] |
| GSK3B | ~20 | [1] |
| MEK1 | ~50 | [1] |
Note: This data is illustrative and compiled from studies on staurosporine and other kinase inhibitors. Actual EC50 values for this compound would need to be determined experimentally.
Experimental Protocols
Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA) Protocol for this compound
This protocol outlines the steps for determining the cellular potency of this compound for a target kinase (e.g., TrkA).
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a neuroblastoma cell line endogenously expressing TrkA) to 70-80% confluency.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C in a CO2 incubator.
2. Cell Harvesting and Heat Shock:
-
After treatment, wash the cells with ice-cold PBS and harvest them by scraping.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each concentration.
-
Heat the samples at a single, optimized temperature (e.g., 52°C) for 3 minutes using a thermocycler. This temperature should be chosen from a preliminary melt curve experiment to be in the steep part of the curve for the unbound target.
-
Immediately cool the samples on ice for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target kinase (e.g., anti-TrkA). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensities for the target kinase and the loading control.
-
Normalize the target kinase signal to the loading control signal for each sample.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Drug Affinity Responsive Target Stability (DARTS) Protocol
1. Cell Lysate Preparation:
-
Harvest untreated cells and lyse them in a non-denaturing lysis buffer (without detergents like SDS) containing a protease inhibitor cocktail.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine and normalize the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate into tubes.
-
Add this compound to the treatment group (e.g., 10 µM final concentration) and an equivalent volume of vehicle (e.g., DMSO) to the control group.
-
Incubate the samples at room temperature for 1 hour with gentle rotation.
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each sample. The concentration of the protease needs to be optimized to achieve partial digestion of the target protein in the vehicle-treated sample.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and boiling.
4. Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol to detect the target protein.
5. Data Interpretation:
-
Compare the band intensity of the target protein in the this compound-treated sample to the vehicle-treated sample. A stronger band in the presence of this compound indicates that the compound has bound to and protected the target protein from proteolytic degradation.
Visualizing the Cellular Context of this compound Action
To understand the biological implications of this compound's target engagement, it is essential to visualize the signaling pathways in which its targets operate.
References
Confirming TrkA Kinase Inhibition by K-252d: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biochemical assays to confirm the K-252d-mediated inhibition of Tropomyosin receptor kinase A (TrkA) activity. This document outlines supporting experimental data for this compound and alternative inhibitors, details experimental protocols, and visualizes critical pathways and workflows.
The inhibition of TrkA, a receptor tyrosine kinase activated by Nerve Growth Factor (NGF), is a significant area of research in neurobiology and oncology.[1][2] The NGF-TrkA signaling pathway plays a crucial role in the development, survival, and function of neurons.[1][3] Dysregulation of this pathway has been implicated in various neurological diseases and cancers.[1] Molecules like this compound and its analogue K-252a, belonging to the indolocarbazole class of alkaloids, are known to be potent inhibitors of TrkA kinase activity, acting as competitive inhibitors with respect to ATP.
This guide details common in vitro biochemical assays used to quantify the inhibitory activity of compounds like this compound against TrkA. We will explore luminescence-based, fluorescence-based, and radiometric assays, providing a comparative analysis of their principles, advantages, and disadvantages. Furthermore, we will present data for alternative TrkA inhibitors, Larotrectinib and Entrectinib, to provide a broader context for evaluating inhibitor potency.
TrkA Signaling Pathway
Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and growth.
Comparison of Biochemical Assays for TrkA Kinase Inhibition
Several biochemical assay formats are available to measure the activity of TrkA kinase and the potency of its inhibitors. The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the nature of the substrate.
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™, Kinase-Glo®) | Measures the amount of ADP produced or ATP consumed in the kinase reaction. The signal is generated by a luciferase-based reaction. | High sensitivity, wide dynamic range, suitable for high-throughput screening (HTS). | Indirect measurement, potential for interference from compounds affecting the luciferase enzyme. |
| Fluorescence-Based (e.g., TR-FRET/HTRF®) | Measures the phosphorylation of a substrate peptide. Typically involves a donor fluorophore-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled substrate. | Homogeneous (no-wash) format, high sensitivity, suitable for HTS, ratiometric detection minimizes some forms of interference. | Requires specific antibodies and labeled substrates, potential for light scattering or fluorescence interference from compounds. |
| Radiometric | Measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. | Considered the "gold standard" as it is a direct measurement of kinase activity, highly sensitive. | Requires handling of radioactive materials, generates radioactive waste, lower throughput, not easily automated. |
Performance of TrkA Inhibitors
The following table summarizes the inhibitory activity of K-252a (a close analog of this compound) and other notable TrkA inhibitors. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target(s) | TrkA IC₅₀ | Mechanism of Action |
| K-252a | Trk family kinases | ~1 nM | ATP-competitive |
| Larotrectinib | Selective Trk inhibitor | ~5-11 nM | ATP-competitive |
| Entrectinib | Multi-kinase (Trk, ROS1, ALK) | ~1-2 nM | ATP-competitive |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.
Clinical efficacy data for the approved drugs Larotrectinib and Entrectinib further highlight their potent inhibition of TrkA in a physiological context.
| Inhibitor | Overall Response Rate (ORR) |
| Larotrectinib | 75-80% |
| Entrectinib | 57-60.5% |
Experimental Protocols
Below are detailed methodologies for performing key biochemical assays to determine TrkA kinase inhibition.
Experimental Workflow: General Kinase Assay
The general workflow for most in vitro kinase assays involves incubating the kinase with a substrate and ATP, followed by a detection step to measure the extent of the reaction.
Luminescence-Based TrkA Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant TrkA enzyme
-
TrkA substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound or other inhibitors
-
TrkA Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer containing the test compound (or vehicle control) to the wells of a microplate.
-
Add 10 µL of a solution containing the TrkA enzyme and substrate to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the TrkA kinase activity.
-
TR-FRET-Based TrkA Kinase Assay (e.g., HTRF® KinEASE™)
This protocol is based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Materials:
-
Recombinant TrkA enzyme
-
Biotinylated TrkA substrate peptide (e.g., Biotin-Poly-GT)
-
ATP
-
This compound or other inhibitors
-
Kinase reaction buffer
-
HTRF Detection Buffer containing:
-
Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Low-volume, white 384-well plates
Procedure:
-
Compound Addition: Add 2 µL of diluted this compound (or DMSO control) to the assay plate.
-
Enzyme and Substrate Addition: Add 4 µL of a mix containing the TrkA enzyme and the biotinylated substrate peptide to each well.
-
Initiate Kinase Reaction:
-
Add 4 µL of ATP solution to initiate the reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu³⁺-labeled antibody and Streptavidin-XL665. The EDTA in the buffer chelates Mg²⁺, stopping the enzyme.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320-340 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
By employing these standardized biochemical assays, researchers can reliably determine the inhibitory potency of this compound and other compounds against TrkA kinase, facilitating the discovery and development of novel therapeutics targeting this important signaling pathway.
References
Kinase selectivity profiling of K-252d against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of K-252d, a member of the staurosporine (B1682477) family of alkaloids, against a panel of protein kinases. Due to the limited availability of comprehensive public kinome screening data for this compound, this guide utilizes data for its close structural analog, K-252a, as a proxy for its kinase inhibition profile. The performance of K-252a is compared with other well-characterized kinase inhibitors, including Staurosporine, Midostaurin, and Lestaurtinib, to offer a contextual understanding of its selectivity.
Executive Summary
K-252a, and by extension this compound, demonstrates potent inhibitory activity against a range of kinases, with particular potency towards the Trk family of neurotrophin receptors. While exhibiting broad-spectrum inhibition characteristic of the staurosporine class, subtle differences in its interaction with the kinase ATP-binding pocket may offer a distinct selectivity profile compared to its analogs. This guide presents available inhibitory activity data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of relevant signaling pathways and experimental workflows to aid in the evaluation of this compound as a research tool or potential therapeutic lead.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of K-252a and selected alternative kinase inhibitors against a panel of kinases. It is important to note that these values are compiled from various sources and assay conditions may differ, affecting direct comparability.
| Kinase Target | K-252a IC50 (nM) | Staurosporine IC50 (nM) | Midostaurin (PKC412) IC50 (nM) | Lestaurtinib (CEP-701) IC50 (nM) |
| Serine/Threonine Kinases | ||||
| PKC | 32.9[1] | 0.7 - 3[1][2] | - | - |
| PKA | 140[3] | 7[4] | - | - |
| CaMKII | 270 | 20 | - | - |
| MLCK | 20 (Ki) | - | - | - |
| Phosphorylase Kinase | 1.7 | 0.5 | - | - |
| Tyrosine Kinases | ||||
| TrkA | 3 | - | - | 25 |
| TrkB | - | - | - | - |
| TrkC | - | - | - | - |
| FLT3 | - | - | 3.6 - 20 | 2 |
| KIT | - | - | 330 - 600 | - |
| JAK2 | - | - | - | 0.9 |
| SYK | - | - | 20.8 | - |
Experimental Protocols
A detailed protocol for a standard in vitro radiometric protein kinase assay is provided below. This method is widely used to determine the inhibitory activity of compounds against a specific kinase.
In Vitro Radiometric Protein Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific protein kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant protein kinase
-
Specific peptide or protein substrate
-
Test compound (e.g., this compound)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO). Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add the following components in order:
-
Kinase reaction buffer
-
Specific substrate at a concentration near its Km value
-
Test compound at various concentrations or vehicle control (DMSO)
-
Recombinant protein kinase
-
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers three times for 5-10 minutes each in a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Air dry the P81 papers.
-
Place the dried papers in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Trk signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for a radiometric kinase inhibition assay.
References
Alternatives to K-252d for studying neurotrophin signaling pathways
For researchers, scientists, and drug development professionals studying the intricate neurotrophin signaling pathways, the choice of a reliable and specific inhibitor is paramount. While the indolocarbazole alkaloid K-252d has historically been a common tool, its limitations, including off-target effects, have spurred the development of more selective and potent alternatives. This guide provides an objective comparison of three such alternatives — Lestaurtinib (CEP-701), GNF-5837, and Larotrectinib (LOXO-101) — supported by experimental data and detailed protocols to aid in your research endeavors.
At a Glance: Performance Comparison of Trk Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and selectivity of Lestaurtinib, GNF-5837, and Larotrectinib against the Tropomyosin receptor kinase (Trk) family, the primary mediators of neurotrophin signaling.
| Inhibitor | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Primary Off-Targets |
| Lestaurtinib (CEP-701) | < 25[1] | Reported to inhibit TrkB[1] | Reported to inhibit TrkC[1] | FLT3, JAK2, Aurora A/B[2] |
| GNF-5837 | 11[3] | 9 | 7 | PDGFR, c-Kit (at higher concentrations) |
| Larotrectinib (LOXO-101) | 6.5 | 8.1 | 10.6 | Highly selective for Trk receptors |
Table 1: Inhibitory Potency and Selectivity of this compound Alternatives.
Understanding the Neurotrophin Signaling Cascade
Neurotrophins, a family of growth factors including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play a critical role in the development, survival, and function of neurons. They exert their effects by binding to and activating the Trk family of receptor tyrosine kinases. This activation triggers a cascade of downstream signaling events crucial for neuronal function.
Caption: Overview of the major neurotrophin signaling pathways.
Experimental Protocols: A Practical Guide
To facilitate the use of these inhibitors in your research, we provide detailed protocols for key experiments commonly used to study neurotrophin signaling.
Experimental Workflow for Inhibitor Studies
The general workflow for investigating the effect of Trk inhibitors on neurotrophin signaling is outlined below.
Caption: A generalized workflow for studying Trk inhibitors.
Protocol 1: Western Blot Analysis of Trk Phosphorylation
This protocol details the steps to assess the inhibitory effect of the compounds on neurotrophin-induced Trk receptor phosphorylation in a neuronal cell line such as SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Lestaurtinib, GNF-5837, or Larotrectinib stock solution (in DMSO)
-
Neurotrophin (e.g., BDNF for TrkB phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (specific to the target receptor), anti-total-Trk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of the inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulate with the appropriate neurotrophin (e.g., 50 ng/mL BDNF) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-TrkB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot and quantify band intensities. Normalize phospho-Trk signal to total Trk.
-
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is used to determine the effect of Trk inhibitors on the viability and proliferation of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water and air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement:
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
This assay is used to assess the effect of Trk inhibitors on neurotrophin-induced neuronal differentiation.
Materials:
-
PC12 cells
-
Collagen-coated plates
-
Differentiation medium (low serum medium)
-
Nerve Growth Factor (NGF)
-
Trk inhibitor of choice
-
Microscope with imaging software
Procedure:
-
Cell Plating and Differentiation:
-
Plate PC12 cells on collagen-coated plates.
-
The following day, replace the medium with differentiation medium containing NGF (e.g., 50 ng/mL) and the desired concentration of the Trk inhibitor or vehicle control.
-
Culture the cells for 2-3 days to allow for neurite outgrowth.
-
-
Imaging and Analysis:
-
Capture images of multiple fields per well using a microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ). Measure parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.
-
Conclusion
The selection of an appropriate inhibitor is a critical step in elucidating the complexities of neurotrophin signaling. Lestaurtinib, GNF-5837, and Larotrectinib each offer distinct advantages in terms of potency and selectivity over the traditional inhibitor this compound. Lestaurtinib, while potent, exhibits some off-target effects that should be considered in experimental design. GNF-5837 provides a more selective profile with potent pan-Trk inhibition. Larotrectinib stands out for its high selectivity for the Trk family, making it an excellent tool for studies requiring precise targeting of this pathway. By providing detailed comparative data and experimental protocols, this guide aims to empower researchers to make informed decisions and advance our understanding of the vital role of neurotrophins in health and disease.
References
K-252d: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor K-252d, focusing on its cross-reactivity with other receptor tyrosine kinases (RTKs). Due to the limited availability of comprehensive screening data for this compound in the public domain, this guide leverages data from its close structural analog, K-252a, to provide insights into its likely selectivity profile. K-252a is a well-characterized inhibitor known for its potent activity against the Tropomyosin receptor kinase (Trk) family.
Executive Summary
This compound is a member of the K-252 family of alkaloids, which are known for their potent biological activities, including the inhibition of various protein kinases. Based on the data from its close analog, K-252a, this compound is predicted to be a highly selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). This family of receptors is critically involved in neuronal survival, differentiation, and synaptic plasticity. In contrast, K-252a shows minimal to no inhibitory activity against other prominent RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) at concentrations where it potently inhibits Trk receptors. This suggests a favorable selectivity profile for targeting Trk-driven signaling pathways.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of K-252a against a selection of receptor tyrosine kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target Family | Specific Kinase | K-252a IC50 (nM) | Reference |
| Trk Family | TrkA (NTRK1) | ~3 | [1] |
| TrkB (NTRK2) | Data not available | ||
| TrkC (NTRK3) | Data not available | ||
| EGF Receptor Family | EGFR | >10,000 | [1] |
| PDGF Receptor Family | PDGFR | >10,000 | [1] |
Signaling Pathway Overview
The Trk receptors are activated by neurotrophins, leading to the activation of several downstream signaling cascades crucial for neuronal function. This compound, by inhibiting Trk autophosphorylation, effectively blocks these signaling pathways.
Caption: Trk Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The determination of kinase inhibition by compounds like this compound is typically performed using in vitro kinase assays. Below is a generalized protocol for a radiometric protein kinase assay, a common method for determining IC50 values.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific receptor tyrosine kinase.
Materials:
-
Purified recombinant kinase (e.g., TrkA, EGFR, PDGFR)
-
Specific peptide substrate for the kinase
-
This compound (or other test inhibitor) dissolved in DMSO
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.4% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the desired final assay concentrations.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the diluted this compound or a vehicle control (DMSO).
-
Enzyme Addition: Add the purified recombinant kinase to each reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for an In Vitro Radiometric Kinase Assay.
Conclusion
Based on the strong evidence from its close analog K-252a, this compound is predicted to be a highly selective inhibitor of the Trk family of receptor tyrosine kinases. Its minimal activity against other RTKs like EGFR and PDGFR suggests a low potential for off-target effects related to these pathways. This selectivity makes this compound and related compounds valuable tools for studying Trk-mediated signaling and holds promise for the development of targeted therapeutics for neurological disorders and cancers where Trk signaling is dysregulated. Further comprehensive profiling of this compound against a broad kinome panel is warranted to confirm this selectivity profile and identify any other potential off-target interactions.
References
K-252d's Efficacy in Halting TrkA Autophosphorylation: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vitro validation of K-252d's inhibitory effect on the autophosphorylation of Tropomyosin receptor kinase A (TrkA). For researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against other prominent TrkA inhibitors, supported by experimental data and detailed protocols.
Introduction to TrkA and its Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a pivotal role in the development and survival of neurons.[1] The binding of its ligand, nerve growth factor (NGF), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the kinase domain.[1] This autophosphorylation event is a critical step in the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and PLCγ pathways, which are essential for neuronal cell survival, differentiation, and growth.[1][2] Dysregulation of TrkA signaling has been implicated in various neurological diseases and cancers, making it a significant therapeutic target.[1][2]
Inhibitors of TrkA autophosphorylation are valuable tools for studying TrkA signaling and hold promise as therapeutic agents. This compound, an alkaloid compound, has been identified as a potent inhibitor of the TrkA tyrosine kinase.[3] This guide focuses on the in vitro validation of this compound's inhibitory activity and compares its performance with other well-characterized TrkA inhibitors, Larotrectinib and Entrectinib.
Comparative Inhibitory Potency
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the in vitro IC50 values of this compound, Larotrectinib, and Entrectinib against TrkA.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | TrkA | Potent inhibitor (specific IC50 varies by assay) | Kinase Assay |
| Larotrectinib | TrkA | 6.5 | Enzymatic Assay |
| Entrectinib | TrkA | 2 | Enzymatic Assay |
Data sourced from multiple in vitro kinase assays.[4][5]
Experimental Protocols
The in vitro validation of TrkA autophosphorylation inhibition is commonly performed using a cell-based assay followed by Western blot analysis.
In Vitro TrkA Autophosphorylation Inhibition Assay Protocol
This protocol describes the general steps to assess the inhibitory effect of compounds on NGF-induced TrkA autophosphorylation in a cell line overexpressing TrkA (e.g., NIH/3T3-TrkA cells).
-
Cell Culture: Culture NIH/3T3-TrkA cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics to maintain TrkA expression.
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, reduce the basal level of receptor phosphorylation by serum-starving the cells for 4-6 hours.[2]
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the test inhibitors (this compound, Larotrectinib, Entrectinib) or a vehicle control (DMSO) for 1-2 hours.[2]
-
NGF Stimulation: Induce TrkA autophosphorylation by stimulating the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.[2]
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[2]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay to ensure equal loading for subsequent analysis.[2]
Western Blot Protocol for Phospho-TrkA Detection
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA) overnight at 4°C with gentle agitation. A separate membrane should be incubated with an antibody for total TrkA as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to p-TrkA can be quantified and normalized to the total TrkA levels.[2]
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: TrkA Signaling Pathway and Point of Inhibition.
Caption: In Vitro TrkA Autophosphorylation Inhibition Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. K-252a and staurosporine selectively block autophosphorylation of neurotrophin receptors and neurotrophin-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling K-252d
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of K-252d, a member of the indolocarbazole alkaloid family of protein kinase inhibitors. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the core compound, Indolo[3,2-b]carbazole, and general best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
Due to the potential potency and uncharacterized toxicological profile of this compound, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, offering protection against dust and aerosols. | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum 0.11 mm thickness.[1] | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling
-
Preparation : Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[2]
-
Weighing : Use non-sparking tools for all manipulations.[2]
-
Solution Preparation : When preparing solutions, add the solvent to the pre-weighed this compound to minimize dust generation.
-
Spill Management : In case of a spill, evacuate the area and prevent the chemical from entering drains. Collect the spilled material using appropriate absorbent materials and place it in a sealed container for disposal.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Collection : Collect all waste materials, including unused this compound, contaminated labware, and PPE, in a suitable, closed, and clearly labeled container.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge this compound into the environment.
This compound Signaling Pathway Inhibition
This compound, like its analogue K-252a, is known to be a potent inhibitor of various protein kinases. It is particularly recognized for its inhibitory action on the Trk family of neurotrophin receptors, which play a crucial role in neuronal survival and differentiation. Inhibition of Trk receptors by this compound can block downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.
Experimental Workflow for Handling this compound
The following workflow provides a step-by-step guide for safely incorporating this compound into a typical cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
